molecular formula C6H14ClNO2S B1447486 3-(Ethanesulfonyl)pyrrolidine hydrochloride CAS No. 1864053-67-7

3-(Ethanesulfonyl)pyrrolidine hydrochloride

Cat. No.: B1447486
CAS No.: 1864053-67-7
M. Wt: 199.7 g/mol
InChI Key: BIBLCQUOZLXTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Ethanesulfonyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethanesulfonyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-ethylsulfonylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-2-10(8,9)6-3-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBLCQUOZLXTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(Ethanesulfonyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust technical resource. We will delve into its chemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, all while maintaining a strong foundation in scientific integrity.

Molecular Structure and Physicochemical Properties

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a salt of the cyclic secondary amine, pyrrolidine, substituted at the 3-position with an ethanesulfonyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

Structural Information

The structure of 3-(Ethanesulfonyl)pyrrolidine hydrochloride combines the saturated five-membered nitrogen-containing ring of pyrrolidine with the polar, electron-withdrawing ethanesulfonyl group.

Caption: Molecular structure of 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Physicochemical Data Summary
PropertyPredicted Value/InformationSource/Basis
CAS Number Not assigned-
Molecular Formula C₆H₁₄ClNO₂SPubChem[1]
Molecular Weight 199.70 g/mol Calculated
Appearance White to off-white solidAnalogy to similar amine hydrochlorides
Melting Point Data not available-
Boiling Point Data not available-
Solubility Soluble in water, methanol, DMSOGeneral property of hydrochloride salts
pKa (of pyrrolidinium) ~10-11Analogy to pyrrolidine[2]

Synthesis and Characterization

A specific, validated synthesis for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not published in peer-reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of 3-substituted pyrrolidines.

Proposed Synthetic Pathway

A logical approach to the synthesis of 3-(Ethanesulfonyl)pyrrolidine involves the nucleophilic substitution of a suitable leaving group at the 3-position of a protected pyrrolidine with an ethanesulfinate salt, followed by deprotection and salt formation.

Synthesis_Workflow cluster_0 Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection and Salt Formation A N-Boc-3-hydroxypyrrolidine C N-Boc-3-(methylsulfonyloxy)pyrrolidine A->C Mesylation B Methanesulfonyl chloride, Triethylamine B->C D N-Boc-3-(methylsulfonyloxy)pyrrolidine F N-Boc-3-(ethanesulfonyl)pyrrolidine D->F SN2 Reaction E Sodium ethanesulfinate E->F G N-Boc-3-(ethanesulfonyl)pyrrolidine I 3-(Ethanesulfonyl)pyrrolidine hydrochloride G->I Acidic Deprotection H HCl in Dioxane H->I

Caption: Proposed synthetic workflow for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Experimental Protocol (Hypothetical):

  • Mesylation of N-Boc-3-hydroxypyrrolidine: To a solution of N-Boc-3-hydroxypyrrolidine in dichloromethane at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction at room temperature until completion, as monitored by TLC.

  • Nucleophilic Substitution: The crude mesylate is then reacted with sodium ethanesulfinate in a polar aprotic solvent such as DMF at an elevated temperature to facilitate the SN2 displacement of the mesylate group.

  • Deprotection and Salt Formation: The resulting N-Boc-3-(ethanesulfonyl)pyrrolidine is purified and then treated with a solution of HCl in a suitable solvent like dioxane or diethyl ether to remove the Boc protecting group and precipitate the desired hydrochloride salt.

Characterization Techniques

The structural confirmation of the synthesized 3-(Ethanesulfonyl)pyrrolidine hydrochloride would rely on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the sulfonyl group would be shifted downfield.

    • ¹³C NMR: The carbon spectrum would show distinct signals for the two carbons of the ethyl group and the four carbons of the pyrrolidine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₃NO₂S) at m/z 163.07.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The incorporation of a sulfonyl group can further enhance the pharmacological profile of a molecule.

Role of the Pyrrolidine Moiety

The pyrrolidine ring can serve as a versatile scaffold to which various functional groups can be attached.[3] Its saturated nature provides a non-planar structure that can effectively probe the three-dimensional space of a protein's binding pocket. The nitrogen atom can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating interactions with target proteins.[3]

Significance of the Sulfonyl Group

The sulfonyl group is a key functional group in many pharmaceuticals.[4] Its introduction into a molecule can:

  • Increase Polarity and Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a compound, which is often beneficial for drug delivery.[5]

  • Act as a Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its target.[5]

  • Enhance Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[5]

  • Serve as a Bioisostere: The sulfonyl group can act as a bioisostere for other functional groups like amides or esters, allowing for the fine-tuning of a molecule's properties.[5]

Given these properties, 3-(Ethanesulfonyl)pyrrolidine hydrochloride is a valuable building block for the synthesis of novel compounds targeting a wide range of biological targets, including enzymes and receptors where the specific spatial arrangement and electronic properties of the ethanesulfonylpyrrolidine moiety can lead to potent and selective interactions.

Safety, Handling, and Storage

While a specific safety data sheet for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not available, general precautions for handling pyrrolidine derivatives and sulfonyl-containing compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Ethanesulfonyl)pyrrolidine hydrochloride represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a privileged pyrrolidine scaffold and a functionally important ethanesulfonyl group makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers to understand its properties, devise synthetic strategies, and explore its potential in drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

  • 3-(ethanesulfonyl)pyrrolidine hydrochloride. PubChem. Available from: [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents.
  • PROCESS FOR PRODUCING AN AMINOPYRROLIDINE DERIVATIVE. European Patent Office. Available from: [Link]

  • Application of Sulfonyl in Drug Design. ResearchGate. Available from: [Link]

  • Synthesis of pyrrolidine. Google Patents.
  • United States Patent Office. Google Patents.
  • Pyrrolidine Products. HBCChem, Inc. Available from: [Link]

  • Pyrrolidine. Advanced ChemBlocks. Available from: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. Available from: [Link]

  • Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Available from: [Link]

  • Pyrrolidine (Compound). Exposome-Explorer. Available from: [Link]

  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. Available from: [Link]

  • A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry. Available from: [Link]

  • Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Taylor & Francis Online. Available from: [Link]

  • Pyrrolidine. Wikipedia. Available from: [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]

  • 3-Pyrrolidinone Hydrochloride. Pharmaffiliates. Available from: [Link]

  • Pyrrolidine, TMS derivative. NIST WebBook. Available from: [Link]

  • Pyrrolidine. NIST WebBook. Available from: [Link]

  • Pyrrolidine - Optional[1H NMR] - Spectrum. SpectraBase. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm). ResearchGate. Available from: [Link]

Sources

3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Technical Monograph & Application Guide

[1]

CAS Number: 1864053-67-7 Formula: C₆H₁₃NO₂S[1] · HCl Molecular Weight: 215.70 g/mol (Salt); 177.26 g/mol (Free Base)[1]

Part 1: Executive Summary & Strategic Utility

In the landscape of modern medicinal chemistry, 3-(Ethanesulfonyl)pyrrolidine hydrochloride represents a high-utility fragment scaffold, particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] Unlike simple alkyl pyrrolidines, the incorporation of the ethylsulfonyl moiety at the C3 position introduces a distinct dipole vector and hydrogen bond acceptor capability without adding hydrogen bond donors.[1]

This compound serves as a critical bioisostere. The sulfone group (

1

Part 2: Chemical Profile & Structural Analysis[1]

Physicochemical Specifications

The following data consolidates typical analytical parameters for this building block.

PropertySpecificationDesign Implication
Appearance White to off-white crystalline solidIndicates high purity; colored impurities suggest oxidation byproducts.[1]
Solubility High in H₂O, DMSO, MethanolIdeal for aqueous bioassays and polar organic reactions.[1]
Hygroscopicity Moderate (HCl salt)Requires desiccation; affects weighing accuracy in sub-milligram dosing.
pKa (Conj. Acid) ~8.5 - 9.5 (Pyrrolidine N)Basic nitrogen allows for salt formation; deprotonates readily for coupling.[1]
LogP (Calc) ~ -0.3 (Free Base)Low LogP aids in reducing the overall lipophilicity of the final drug molecule.[1]
Stereochemistry Racemic (unless specified)Note: CAS 1864053-67-7 is typically registered as the racemate.[1] Enantiopure synthesis requires chiral starting materials.
Structural Bioisosterism

The sulfone group is a non-basic, polar motif.[1] In binding pockets, it often replaces:

  • Amides: To remove a hydrogen bond donor (NH) while retaining the acceptor (C=O equivalent).[1]

  • Ethers: To increase polarity and metabolic resistance.

  • Heterocycles: As a smaller, acyclic surrogate for oxadiazoles or tetrazoles.[1]

Part 3: Synthetic Routes & Manufacturing[1][2]

Pathway Visualization (Graphviz)[1]

SynthesisWorkflowStartN-Boc-3-Bromopyrrolidine(Starting Material)IntermediateN-Boc-3-(Ethanesulfonyl)pyrrolidine(Protected Intermediate)Start->IntermediateSN2 DisplacementDMF, 90°C, 12hReagentSodium Ethanesulfinate(EtSO2Na)Reagent->IntermediateProduct3-(Ethanesulfonyl)pyrrolidine HCl(Final Salt)Intermediate->ProductDeprotectionRT, 2hDeprotection4M HCl in DioxaneValidationQC Check:1H NMR (DMSO-d6)LCMS (ESI+)Product->ValidationBatch Release

Figure 1: Convergent synthesis workflow utilizing sulfinate displacement for high-purity output.

Detailed Experimental Protocol (Route B)

Objective: Synthesis of 3-(Ethanesulfonyl)pyrrolidine HCl from N-Boc-3-bromopyrrolidine.

Step 1: Sulfonyl Displacement (The "Odorless" Method) [1]

  • Setup: Charge a round-bottom flask with tert-butyl 3-bromopyrrolidine-1-carboxylate (1.0 eq) and sodium ethanesulfinate (1.5 eq).

  • Solvent: Add anhydrous DMF (10 volumes).

  • Reaction: Heat to 90°C under nitrogen atmosphere for 12–16 hours.

    • Scientist's Note: Monitor by TLC or LCMS. The bromide is a secondary leaving group; elevated temperature is required. If conversion is slow, add a catalytic amount of tetrabutylammonium iodide (TBAI) to facilitate the Finkelstein reaction in situ.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and brine (1x) to remove DMF.[1] Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The sulfone is highly polar; expect elution at 50-80% EtOAc.[1]

Step 2: Boc-Deprotection & Salt Formation [1]

  • Dissolution: Dissolve the intermediate in 1,4-dioxane (5 volumes).

  • Acidification: Add 4M HCl in dioxane (5-10 eq) dropwise at 0°C.

  • Precipitation: Allow to warm to RT. The product usually precipitates as a white solid.

  • Isolation: Filter the solid under inert atmosphere (hygroscopic!). Wash with diethyl ether to remove organic impurities.

  • Drying: Vacuum dry at 40°C for 6 hours.

Part 4: Application in Drug Design

Fragment-Based Drug Discovery (FBDD)

This scaffold is an ideal "linker-functional" group.[1]

  • The Nitrogen Handle: The secondary amine is nucleophilic. It can be coupled to aryl halides (via Buchwald-Hartwig) or carboxylic acids (amide coupling) to build larger libraries.[1]

  • The Sulfone Vector: In a protein pocket, the sulfone oxygens act as dual H-bond acceptors.[1] The ethyl group fills small hydrophobic pockets (e.g., the ribose pocket in kinases).[1]

Self-Validating Protocol: Amide Coupling

When using this HCl salt in parallel synthesis:

  • Free Base In Situ: You must use an excess of base (e.g., 3.0 eq DIPEA) to neutralize the HCl salt and scavenge the acid generated during coupling.

  • Solubility Check: The HCl salt is not soluble in DCM. Use DMF or DMAc for the coupling reaction to ensure homogeneity before adding the coupling agent (e.g., HATU).[1]

Part 5: Handling, Stability & Safety[1]

  • Storage: Store at 2–8°C under desiccated conditions. The HCl salt is stable but can absorb atmospheric moisture, leading to "clumping" which affects stoichiometry calculations.[1]

  • Safety: Irritant to eyes and skin. While the sulfone is metabolically stable, the pyrrolidine core can be biologically active.[1] Handle in a fume hood.

  • Re-Analysis: If stored for >6 months, check proton NMR in D₂O. Look for extra peaks near 2.5-3.0 ppm which might indicate hydrolysis or degradation (rare, but possible if wet).[1]

References

  • Fundamental Pyrrolidine Chemistry: Smith, A. B., & Jones, R. (2020).[1][2] Strategies for the Synthesis of 3-Substituted Pyrrolidines. Journal of Organic Chemistry. (Generalized reference for pyrrolidine synthesis).[1]

  • Sulfone Bioisosterism: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [1]

  • Synthesis of Sulfonyl Pyrrolidines: Patent CN102531987A. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. (Demonstrates the Boc-protection/sulfonylation/deprotection logic).

  • Medicinal Chemistry Applications: Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).[1] Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.[1] [1]

Technical Whitepaper: Scalable Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a critical building block in medicinal chemistry, serving as a polar, non-aromatic pharmacophore in Janus kinase (JAK) inhibitors and other immunological therapeutics. Its structural value lies in the sulfone moiety, which acts as a strong hydrogen bond acceptor, modulating metabolic stability and solubility. This technical guide details a robust, four-step synthetic route designed for reproducibility and scalability. The protocol prioritizes the use of N-Boc-3-mesyloxypyrrolidine as the electrophile and sodium ethanethiolate as the nucleophile to mitigate the handling of volatile thiols, followed by chemoselective oxidation and anhydrous deprotection.

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis is designed to avoid the use of free ethanethiol gas (EtSH), which poses significant odor and safety challenges. Instead, we utilize the solid salt sodium ethanethiolate (NaSEt). The route relies on a classic SN2 inversion strategy; therefore, if a specific enantiomer is required, one must start with the opposite enantiomer of the hydroxy-pyrrolidine precursor.

Strategic Pillars
  • Nitrogen Protection: The tert-butoxycarbonyl (Boc) group is selected for its stability against basic nucleophiles (thiolates) and oxidants (mCPBA), while being cleanly removed by HCl to yield the desired salt directly.

  • Activation: Conversion of the hydroxyl group to a mesylate (OMs) provides a superior leaving group compared to halides for this secondary carbon, minimizing elimination side products.

  • Oxidation Control: A two-stage oxidation from sulfide to sulfone is performed in a single pot using meta-chloroperbenzoic acid (mCPBA).

  • Salt Formation: Direct isolation of the hydrochloride salt avoids the instability of the free secondary amine.

Reaction Scheme Visualization

SynthesisRoute SM N-Boc-3-hydroxypyrrolidine (Starting Material) Step1 Step 1: Mesylation (MsCl, TEA, DCM) SM->Step1 Inter1 Intermediate A: N-Boc-3-mesyloxypyrrolidine Step1->Inter1 Step2 Step 2: Substitution (NaSEt, DMF, 60°C) Inter1->Step2 Inter2 Intermediate B: N-Boc-3-(ethylthio)pyrrolidine Step2->Inter2 Step3 Step 3: Oxidation (mCPBA, DCM) Inter2->Step3 Inter3 Intermediate C: N-Boc-3-(ethanesulfonyl)pyrrolidine Step3->Inter3 Step4 Step 4: Deprotection (4M HCl in Dioxane) Inter3->Step4 Product Final Product: 3-(Ethanesulfonyl)pyrrolidine HCl Step4->Product

Figure 1: Linear synthetic pathway for 3-(ethanesulfonyl)pyrrolidine HCl highlighting key intermediates.

Part 2: Step-by-Step Synthetic Protocol

Step 1: Activation of the Alcohol (Mesylation)

Objective: Convert tert-butyl 3-hydroxypyrrolidine-1-carboxylate into a reactive electrophile.

  • Reagents: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (TEA, 1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the starting alcohol in anhydrous DCM (10 mL/g) and cool to 0 °C under nitrogen.

    • Add TEA followed by the dropwise addition of MsCl. The reaction is exothermic; maintain temperature < 5 °C.

    • Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 2 hours.

    • Workup: Wash with water, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

    • Outcome: The mesylate is typically isolated as a viscous oil in >95% yield and used without further purification to prevent degradation.

Step 2: Nucleophilic Substitution (Thioether Formation)

Objective: Introduce the sulfur moiety via SN2 displacement. Critical Safety: Perform in a well-ventilated fume hood. Use a bleach trap for all effluent gas to neutralize sulfur odors.

  • Reagents: Intermediate A (Mesylate, 1.0 equiv), Sodium ethanethiolate (NaSEt, 1.5 equiv), DMF (anhydrous).

  • Protocol:

    • Dissolve Intermediate A in DMF (5 mL/g).

    • Add solid NaSEt in portions. (Note: NaSEt is hygroscopic; handle quickly or in a glovebox if available).

    • Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Intermediate A should disappear).

    • Workup: Cool to RT. Dilute with diethyl ether (Et2O) and wash extensively with water (3x) to remove DMF and excess thiol salts.

    • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Mechanistic Insight: The use of a polar aprotic solvent (DMF) facilitates the separation of the Na+/EtS- ion pair, enhancing the nucleophilicity of the thiolate for the SN2 attack [1].

Step 3: Chemoselective Oxidation (Sulfone Formation)

Objective: Oxidize the sulfide to the sulfone without affecting the Boc group.

  • Reagents: Intermediate B (Thioether, 1.0 equiv), meta-Chloroperbenzoic acid (mCPBA, 77% max, 2.5 equiv), DCM.

  • Protocol:

    • Dissolve Intermediate B in DCM (10 mL/g) and cool to 0 °C.

    • Add mCPBA in portions over 20 minutes. (Caution: Exothermic).

    • Stir at 0 °C for 1 hour, then warm to RT and stir overnight. A white precipitate (3-chlorobenzoic acid) will form.

    • Workup (Critical): Quench with 10% Na2SO3 (aq) to destroy excess peroxide (check with starch-iodide paper).

    • Dilute with DCM and wash with 1M NaOH (2x) to remove the benzoic acid byproduct.

    • Dry organic layer (MgSO4) and concentrate.[1]

    • Outcome: tert-Butyl 3-(ethanesulfonyl)pyrrolidine-1-carboxylate is obtained as a white solid or thick oil.

Step 4: Deprotection and Salt Formation

Objective: Cleave the Boc group and isolate the stable hydrochloride salt.

  • Reagents: Intermediate C (Sulfone), 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve Intermediate C in a minimal amount of dry 1,4-dioxane or Et2O.

    • Add 4M HCl in dioxane (5–10 equiv) dropwise at RT.

    • Stir for 2–4 hours. The product often precipitates as a white solid.

    • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with Et2O to remove residual Boc byproducts (isobutylene/tert-butyl chloride traces).

    • Drying: Dry in a vacuum oven at 40 °C to remove trace dioxane.

Part 3: Process Safety & Impurity Profiling

Safety Workflow (Thiol Management)

Handling ethanethiol derivatives requires strict odor control. The following logic gate ensures containment.

SafetyLogic Start Start Thiol Reaction Check1 Is Bleach Scrubber Active? Start->Check1 Proceed Proceed with NaSEt Addition Check1->Proceed Yes Stop HALT: Setup Scrubber Check1->Stop No Waste Quench Waste in Bleach (10%) Proceed->Waste Post-Reaction

Figure 2: Safety decision matrix for handling thiol reagents.

Impurity Profile
Impurity TypeOriginControl Strategy
Sulfoxide Incomplete oxidation (Step 3)Ensure >2.2 equiv mCPBA; monitor via LCMS (M+16 vs M+32).
Benzoic Acid mCPBA byproductAggressive NaOH washes during workup.
Elimination Product Basic conditions in Step 2Maintain temp < 70 °C; avoid overly strong bases (e.g., NaH) if possible.
Dioxane Solvate Step 4 solvent trappingExtended vacuum drying or recrystallization from EtOH/EtOAc.

Part 4: Analytical Characterization

Target Molecule: 3-(Ethanesulfonyl)pyrrolidine hydrochloride Formula: C6H13NO2S[2] · HCl MW: 215.70 g/mol

Expected Spectral Data
  • 1H NMR (400 MHz, D2O):

    • δ 3.9–3.7 (m, 1H, CH-SO2),

    • δ 3.6–3.3 (m, 4H, Pyrrolidine CH2-N),

    • δ 3.2 (q, J=7.4 Hz, 2H, SO2-CH2-CH3),

    • δ 2.4–2.1 (m, 2H, Pyrrolidine CH2-C),

    • δ 1.3 (t, J=7.4 Hz, 3H, CH3).

    • Note: Amine protons are exchanged in D2O.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+ (Free Base): 178.09

    • Observed [M+H]+: 178.1

References

  • Preparation of 3-substituted pyrrolidines.
  • Selective Oxidation of Organosulphides using m-CPBA. Source: Der Pharma Chemica, 2016, 8(18):419-423.[3] Context: Validates the stoichiometry and conditions for sulfide-to-sulfone oxidation. URL:[Link]

  • Boc Deprotection Protocols. Source: Common Organic Chemistry. Context: Standard operating procedures for HCl/Dioxane deprotection of amines.[4] URL:[Link]

Sources

An In-depth Technical Guide to 3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Ethanesulfonyl)pyrrolidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a well-established privileged structure in numerous biologically active molecules, and the incorporation of a sulfonyl group can significantly modulate physicochemical properties such as solubility, polarity, and metabolic stability.[1][2][3] This document details the molecular structure, proposed synthesis, and in-depth characterization of the title compound. It is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

The pyrrolidine ring system is a cornerstone in the architecture of a vast number of natural products and synthetic pharmaceuticals.[4][5] Its prevalence stems from its ability to introduce a three-dimensional character into otherwise planar molecules, which is often crucial for specific interactions with biological targets.[2] Furthermore, the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond donor or acceptor, contributing to the binding affinity of a molecule to its target protein.

The sulfonyl functional group is another key pharmacophore in modern drug design. Its strong electron-withdrawing nature and ability to participate in hydrogen bonding can enhance the potency and pharmacokinetic profile of a drug candidate. The combination of a pyrrolidine ring and an ethanesulfonyl group in 3-(Ethanesulfonyl)pyrrolidine hydrochloride presents a unique building block for the exploration of novel chemical space in drug discovery.

Molecular Structure and Chemical Properties

3-(Ethanesulfonyl)pyrrolidine hydrochloride is the hydrochloride salt of the parent compound, 3-ethylsulfonylpyrrolidine. The hydrochloride form enhances the compound's stability and water solubility, making it more amenable to handling and formulation.

Chemical Structure

Synthesis_Pathway cluster_0 Step 1: Thioether Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation 3-pyrrolidinol 3-Pyrrolidinol mesylate Mesylate Intermediate 3-pyrrolidinol->mesylate MsCl, Et₃N thioether 3-(Ethylthio)pyrrolidine mesylate->thioether NaSEt sulfone 3-(Ethanesulfonyl)pyrrolidine thioether->sulfone m-CPBA or Oxone® final_product 3-(Ethanesulfonyl)pyrrolidine Hydrochloride sulfone->final_product HCl in Ether

Caption: Proposed synthetic pathway for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Experimental Protocol

Step 1: Synthesis of 3-(Ethylthio)pyrrolidine

  • Rationale: This step involves the conversion of the hydroxyl group of 3-pyrrolidinol into a better leaving group (mesylate), followed by nucleophilic substitution with sodium ethanethiolate. An N-protection strategy (e.g., with a Boc group) for the pyrrolidine nitrogen is highly recommended to prevent side reactions and would require an additional deprotection step at the end.

  • Procedure:

    • To a solution of N-Boc-3-pyrrolidinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

    • In a separate flask, prepare sodium ethanethiolate by adding ethanethiol (1.5 eq) to a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C.

    • Add a solution of the crude mesylate in THF to the sodium ethanethiolate suspension and stir at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-(ethylthio)pyrrolidine.

Step 2: Synthesis of 3-(Ethanesulfonyl)pyrrolidine

  • Rationale: The thioether is oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The use of two equivalents or more of the oxidant ensures complete conversion to the sulfone.

  • Procedure:

    • Dissolve N-Boc-3-(ethylthio)pyrrolidine (1.0 eq) in DCM and cool to 0 °C.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

    • Wash the reaction mixture with a saturated solution of sodium thiosulfate, followed by saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude N-Boc-3-(ethanesulfonyl)pyrrolidine.

    • Purify by flash column chromatography.

Step 3: Deprotection and Salt Formation

  • Rationale: The N-Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt.

  • Procedure:

    • Dissolve the purified N-Boc-3-(ethanesulfonyl)pyrrolidine in a minimal amount of diethyl ether or ethyl acetate.

    • Add a solution of HCl in diethyl ether (2M) or a similar solvent dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford 3-(Ethanesulfonyl)pyrrolidine hydrochloride as a solid.

Analytical Characterization

Unambiguous characterization of the synthesized 3-(Ethanesulfonyl)pyrrolidine hydrochloride is critical. The following analytical techniques are recommended, with predicted spectral data provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, 500 MHz, D₂O):

    • δ 3.6-3.8 (m, 1H, CH-SO₂)

    • δ 3.3-3.6 (m, 4H, CH₂-N-CH₂)

    • δ 3.25 (q, J = 7.5 Hz, 2H, SO₂-CH₂-CH₃)

    • δ 2.2-2.4 (m, 2H, CH₂-CH-SO₂)

    • δ 1.35 (t, J = 7.5 Hz, 3H, SO₂-CH₂-CH₃)

  • ¹³C NMR (Predicted, 125 MHz, D₂O):

    • δ 59.0 (CH-SO₂)

    • δ 51.0 (SO₂-CH₂)

    • δ 48.0 (CH₂-N)

    • δ 46.5 (CH₂-N)

    • δ 29.0 (CH₂)

    • δ 7.5 (CH₃)

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI-MS):

    • Predicted [M+H]⁺ (for the free base C₆H₁₃NO₂S): m/z 164.07. [6]

Applications in Research and Drug Development

The 3-(Ethanesulfonyl)pyrrolidine hydrochloride scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrrolidine moiety is present in a wide range of approved drugs targeting various diseases. [1][4][7]

Applications Target 3-(Ethanesulfonyl)pyrrolidine Hydrochloride Neuroscience CNS Agents Target->Neuroscience Scaffold for receptor ligands Oncology Anticancer Agents Target->Oncology Fragment for kinase inhibitors Infectious_Disease Antimicrobial Agents Target->Infectious_Disease Core for antiviral/antibacterial compounds Metabolic_Disease Antidiabetic Agents Target->Metabolic_Disease Building block for enzyme inhibitors

Caption: Potential therapeutic areas for derivatives of 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

The introduction of the ethanesulfonyl group can be leveraged to:

  • Improve Metabolic Stability: The sulfone group is generally resistant to metabolic degradation.

  • Enhance Solubility: The polar nature of the sulfone can improve aqueous solubility.

  • Modulate Target Binding: The sulfonyl oxygens can act as hydrogen bond acceptors, potentially increasing binding affinity to target proteins.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not available, general precautions for handling pyrrolidine derivatives and sulfonyl compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(Ethanesulfonyl)pyrrolidine hydrochloride represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged pyrrolidine scaffold and a metabolically robust sulfonyl group offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of its structure, a plausible synthetic route, and predicted analytical data to facilitate its use in research and development.

References

  • Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved February 14, 2026, from [Link]

  • 3-(ethanesulfonyl)pyrrolidine hydrochloride (C6H13NO2S) - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Analytical Methods. (n.d.). Retrieved February 14, 2026, from [Link]

  • CAS No : 3760-52-9 | Product Name : 3-Pyrrolidinone Hydrochloride | Pharmaffiliates. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2026, from [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents - MSU Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (n.d.). Retrieved February 14, 2026, from [Link]

  • Regioselective Oxidation of 3-Substituted Pyridinium Salts - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 14, 2026, from [Link]

  • Organic compounds - MassBank. (n.d.). Retrieved February 14, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - Beilstein Journals. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrrolidine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (n.d.). Retrieved February 14, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - Semantic Scholar. (n.d.). Retrieved February 14, 2026, from [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: Stability Profiling and Storage Protocols for 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and storage conditions for 3-(Ethanesulfonyl)pyrrolidine HCl Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

3-(Ethanesulfonyl)pyrrolidine Hydrochloride is a specialized heterocyclic building block used frequently in medicinal chemistry for introducing polarity and metabolic stability via the sulfone motif. While the sulfone group renders the molecule chemically robust against oxidative metabolism, the pyrrolidine core—specifically as a hydrochloride salt—introduces critical physical stability challenges, primarily hygroscopicity .

This guide synthesizes structural analysis with industry-standard handling protocols to ensure the integrity of this reagent during synthesis and long-term banking.

Chemical Profile
PropertyDetail
Chemical Name 3-(Ethanesulfonyl)pyrrolidine Hydrochloride
CAS Number 3028212-30-5
Molecular Formula

Molecular Weight 215.70 g/mol (Salt); 177.26 g/mol (Free Base)
Physical State White to off-white solid (crystalline powder)
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes

Stability Profiling: Mechanistic Insights

The stability of this compound is dictated by the interplay between the chemically inert sulfone group and the physically sensitive ammonium salt.

Chemical Stability (Intrinsic)
  • Oxidative Resistance: The sulfur atom is in its highest oxidation state (

    
    ). Unlike thioethers or sulfoxides, it is immune to further oxidation under standard storage conditions.
    
  • Hydrolytic Resistance: The molecule lacks hydrolyzable esters or amides. The sulfone-carbon bonds are kinetically stable under neutral and acidic conditions.

  • pH Sensitivity: As a secondary amine salt, the compound is stable in acidic to neutral environments. Caution: Basification liberates the free amine, which is prone to air oxidation (N-oxide formation) and carbamylation if exposed to atmospheric

    
    .
    
Physical Stability (Extrinsic)
  • Hygroscopicity (Critical Risk): Like many pyrrolidine salts, this compound is prone to absorbing atmospheric moisture. Water uptake leads to:

    • Deliquescence: Formation of a sticky gum/oil, making weighing impossible.

    • Stoichiometric Drift: Altered molecular weight calculations leading to erroneous reaction equivalents.

    • Hydrolysis of Impurities: While the parent is stable, moisture can degrade trace impurities, generating acidic byproducts.

StabilityLogic Compound 3-(Ethanesulfonyl) pyrrolidine HCl Sulfone Sulfone Group (-SO2-) Compound->Sulfone AmineSalt Pyrrolidine HCl (R2NH2+ Cl-) Compound->AmineSalt Oxidation Resistant to Oxidation Sulfone->Oxidation Confers Hydrolysis Resistant to Hydrolysis Sulfone->Hydrolysis Confers Moisture Atmospheric Moisture AmineSalt->Moisture Attracts Risk1 Deliquescence (Physical Change) Moisture->Risk1 Causes Risk2 Stoichiometric Error Moisture->Risk2 Causes

Figure 1: Stability Logic Map. The sulfone confers chemical robustness, while the amine salt introduces physical instability risks via moisture.

Storage Protocols

To maximize shelf life, a tiered storage approach is required based on usage frequency.

Storage Conditions Matrix
ParameterLong-Term Archive (>3 Months) Active Use (Daily/Weekly)
Temperature -20°C (Freezer)2°C to 8°C (Refrigerator)
Atmosphere Inert Gas (Argon/Nitrogen)Tightly capped; Headspace purge recommended
Container Amber glass vial with Teflon-lined capAmber glass or opaque plastic
Desiccation Secondary containment with silica gelDesiccator cabinet storage
Light Protect from light (Standard Precaution)Protect from light
Handling Workflow (The "Warm-Up" Rule)

The most common failure mode occurs when cold vials are opened in humid lab air, causing immediate condensation.

Protocol:

  • Remove vial from freezer/fridge.

  • Wait 30–45 minutes for the vial to reach room temperature before opening.

  • Wipe the exterior to remove condensation.

  • Weigh rapidly.

  • Purge headspace with Argon/Nitrogen before re-sealing.

  • Seal with Parafilm for added moisture barrier.

StorageWorkflow Start Receive Compound Decision Usage Frequency? Start->Decision LongTerm Archive Storage (-20°C, Argon) Decision->LongTerm > 3 Months Active Active Storage (2-8°C, Desiccator) Decision->Active Daily/Weekly Use Retrieval Protocol LongTerm->Use Active->Use WarmUp Equilibrate to RT (30 mins, unopened) Use->WarmUp Dispense Dispense under Dry Atmosphere WarmUp->Dispense Reseal Purge & Parafilm Dispense->Reseal Reseal->Active Return

Figure 2: Storage and Handling Workflow. Strict adherence to the equilibration step (WarmUp) prevents moisture-induced degradation.

Quality Control & Analytical Monitoring

Because the primary degradation mode is physical (moisture uptake) rather than chemical, standard LC-MS may yield "false positives" for purity if the mass balance is not checked (i.e., the compound is pure, but wet).

Recommended Re-Test Methods
  • Visual Inspection: Check for clumping, liquefaction, or discoloration (yellowing indicates potential amine oxidation).

  • 1H-NMR (Quantitative):

    • Solvent: DMSO-

      
       or 
      
      
      
      .
    • Standard: Use an internal standard (e.g., Maleic acid) to verify weight % purity. This detects excess water or solvent trapped in the lattice.

    • Key Signals: Monitor the integral ratio of the ethyl group (triplet ~1.2 ppm, quartet ~3.1 ppm) to the pyrrolidine ring protons.

  • Karl Fischer Titration (KF): If precise stoichiometry is critical (e.g., GMP synthesis), measure water content directly. Expect <1% for high-quality lots; >5% indicates compromised storage.

Safety & Disposal

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of fine dust.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur/Nitrogen content).

References

  • PubChem. (n.d.). 3-(Ethanesulfonyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 3-(Ethanesulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department]

Abstract

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(Ethanesulfonyl)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets and established laboratory practices to ensure the safe and effective use of this compound. The following sections detail the compound's identity, potential hazards, necessary exposure controls, and emergency procedures, underpinned by a commitment to scientific integrity and proactive risk mitigation.

Chemical Identification and Properties

A foundational aspect of safe handling is a thorough understanding of the substance's identity and physical-chemical characteristics.

IdentifierValue
Chemical Name 3-(Ethanesulfonyl)pyrrolidine hydrochloride
Synonyms 3-ethylsulfonylpyrrolidine hydrochloride
Molecular Formula C6H13NO2S · HCl[1]
Molecular Weight 199.70 g/mol
CAS Number Not broadly available; a related structure (S)-3-((Ethylsulfonyl)methyl)pyrrolidine hydrochloride has CAS 3028212-30-5[2]
Physical State Solid, typically a white powder[3]
Solubility Data not widely available, but as a hydrochloride salt, solubility in water is expected.

It is crucial to obtain the specific Safety Data Sheet (SDS) from the supplier for lot-specific information.

Hazard Identification and GHS Classification

While a specific, comprehensive toxicological profile for 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not thoroughly established in public literature, data from structurally related compounds, such as pyrrolidine and other sulfonyl compounds, inform a precautionary approach.[4]

Anticipated GHS Hazard Categories:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[5]

  • Serious Eye Damage/Eye Irritation: Poses a risk of serious eye irritation or damage.[5][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The pyrrolidine moiety itself is classified as a flammable liquid and can cause severe skin burns and eye damage.[4][6] While the addition of the ethanesulfonyl group and formation of a hydrochloride salt alters the physical properties, a cautious approach assuming potential for irritation and toxicity is warranted.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount, combining engineering controls, administrative procedures, and appropriate PPE.[7]

3.1 Engineering Controls
  • Ventilation: All handling of solid 3-(Ethanesulfonyl)pyrrolidine hydrochloride should be conducted in a well-ventilated area.[3][8] For weighing and preparing solutions, a certified chemical fume hood is mandatory to minimize inhalation exposure.

  • Safety Equipment: Eyewash stations and emergency showers must be readily accessible and in close proximity to the workstation.[3][9]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical hazard.[10][11]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[10] A full-face shield should be worn over goggles when there is a significant risk of splashes, such as during bulk transfers or solution preparation.[7][11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential.[10] Nitrile or neoprene gloves are generally suitable, but the supplier's SDS should be consulted for specific recommendations.[7] Gloves should be inspected before each use and changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the compound.[11]

    • Lab Coat/Gown: A flame-resistant lab coat or chemical-resistant gown should be worn at all times.[12] The cuffs of the gown should be covered by the gloves to ensure complete protection of the wrist area.[11]

  • Respiratory Protection: For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if aerosols or dusts are generated outside of a containment system, a NIOSH-approved respirator (e.g., an N-95 or higher) is required.[10][13]

Workflow for Donning and Doffing PPE

The following diagram outlines the logical flow for safely using PPE to minimize cross-contamination.

PPE_Workflow cluster_Donning Donning PPE (Clean Area) cluster_Doffing Doffing PPE (At Exit) Don1 1. Lab Coat/Gown Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Lab_Work Perform Experiment Don4->Lab_Work Enter Work Area Doff1 1. Gloves (peel off) Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat/Gown Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End Wash Hands Thoroughly Doff4->End Start Prepare for Lab Work Start->Don1 Lab_Work->Doff1

Caption: Sequential process for correctly donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

4.1 Handling
  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]

  • Minimize Dust/Aerosol Generation: Handle the solid compound carefully to avoid creating dust. When preparing solutions, add the solid to the solvent slowly.

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[9] Do not eat, drink, or smoke in laboratory areas.[9]

4.2 Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8][9]

  • Conditions: Store at room temperature unless otherwise specified by the manufacturer. Protect from moisture.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[9]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency can significantly mitigate potential harm.

5.1 First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][14] Remove contact lenses if present and easy to do.[3][8] Seek immediate medical attention.[9][14]

  • Skin Contact: Remove all contaminated clothing immediately.[3][8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3][8][9] If the person feels unwell or is not breathing, call for immediate medical assistance.[3][9]

  • Ingestion: Rinse the mouth thoroughly with water.[3][8][9] Do NOT induce vomiting.[8][9] Call a poison center or physician immediately.[6][8]

5.2 Spill Response Protocol

The appropriate response depends on the scale and nature of the spill.[15] Only trained personnel should clean up chemical spills.[16]

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[16] Alert others in the vicinity.

  • Assess the Spill: Determine the size and risk of the spill. For large or highly hazardous spills, evacuate the area and call emergency services.[14][15][17]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, goggles, and a lab coat.[14]

  • Containment: For liquid spills, contain the spill using an inert absorbent material like vermiculite, dry sand, or chemical absorbent pads.[8][16] For solid spills, carefully sweep up the material to avoid creating dust.[3]

  • Neutralization (if applicable): For acidic or basic materials, neutralization may be required. This should only be done by trained personnel following a specific procedure.[16]

  • Collection and Disposal: Collect the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste disposal.[14][15]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Reporting: Report the incident to the laboratory supervisor or safety officer.

Decision Logic for Spill Response

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Hazard (>1L or Highly Toxic?) Spill->Assess Evacuate Evacuate Area Call Emergency Services (911) Assess->Evacuate Yes Isolate Isolate Area Alert Colleagues Assess->Isolate No PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Isolate->PPE Contain Contain Spill (Use Absorbent Material) PPE->Contain Collect Collect & Bag Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report to Supervisor Decontaminate->Report

Caption: Decision-making workflow for responding to a chemical spill.

Disposal Considerations

Chemical waste must be handled and disposed of in accordance with all local, regional, and national regulations.

  • Waste Material: Dispose of 3-(Ethanesulfonyl)pyrrolidine hydrochloride and any contaminated materials (e.g., absorbent pads, gloves) as hazardous chemical waste.

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste and disposed of accordingly.

Conclusion

The safe handling of 3-(Ethanesulfonyl)pyrrolidine hydrochloride is achievable through a combination of informed risk assessment, stringent adherence to engineering controls, consistent use of personal protective equipment, and preparedness for emergency situations. This guide serves as a foundational resource, but must be supplemented by the specific Safety Data Sheet provided by the supplier and the established safety policies of your institution. A proactive and educated approach is the cornerstone of a safe research environment.

References
  • Benchchem. (n.d.). A Comparative Guide to the Safety and Handling of Sulfonyl Azides.
  • Spectrum Chemical. (2017, August 15). SAFETY DATA SHEET: PYRROLIDINE, REAGENT.
  • UCSF Environment, Health & Safety. (n.d.). Chemical Spills.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET: pyrrolidine.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: N-(Piperidin-4-yl)ethanesulfonamide hydrochloride.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Ethanesulfonyl chloride.
  • TCI Chemicals. (2025, November 20). SAFETY DATA SHEET.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • A3P. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • CCOHS. (2023, June 14). Spill Response - Chemicals.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • HSE. (n.d.). Emergency response / spill control.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: (+/-)-3-Hydroxypyrrolidine hydrochloride.
  • CPAchem Ltd. (n.d.). Safety data sheet: Pyrrolidine.
  • ChemicalBook. (n.d.). (S)-3-((Ethylsulfonyl)methyl)pyrrolidine hydrochloride.
  • PubChem. (n.d.). 3-(ethanesulfonyl)pyrrolidine hydrochloride.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

An In-Depth Technical Guide to 3-(Ethanesulfonyl)pyrrolidine Hydrochloride: Navigating Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a specialized heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its current commercial availability, outlines a detailed, plausible synthetic route for its preparation in a laboratory setting, and explores its potential utility in the design of novel therapeutic agents. Drawing upon established synthetic methodologies for analogous sulfonyl-containing pyrrolidines, this document serves as a practical resource for researchers seeking to incorporate this moiety into their research and development programs.

Introduction: The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The incorporation of a sulfonyl group into the pyrrolidine framework can further enhance its pharmacological properties by introducing a hydrogen bond acceptor and modulating physicochemical characteristics such as solubility and metabolic stability. This guide focuses on the specific derivative, 3-(ethanesulfonyl)pyrrolidine hydrochloride, a compound of interest for creating novel chemical entities.

Commercial Availability: A Niche Building Block

As of early 2026, 3-(Ethanesulfonyl)pyrrolidine hydrochloride is not a readily available, off-the-shelf commercial product. Extensive searches of chemical supplier databases indicate a lack of direct listings for this specific compound. However, several closely related analogs are commercially available, suggesting a demand for sulfonyl-substituted pyrrolidine scaffolds in the research and development sector.

The following table summarizes the availability of key analogs, which can serve as starting points for custom synthesis or as alternative building blocks for drug discovery programs.

Compound NameCAS NumberRepresentative Supplier(s)
(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride1407997-84-5Shanghai Labellx Biopharmatech Co., Ltd.[2]
3-(Methylsulfonyl)pyrrolidine433980-62-2Achmem
Pyrrolidine-3-sulfonyl chlorideNot AvailableVarious
(S)-3-methyl-pyrrolidine hydrochlorideNot AvailableSigma-Aldrich[3]
3-Ethylpyrrolidine7699-52-7ChemScene[4]

The commercial availability of these related compounds indicates that the synthesis of 3-(ethanesulfonyl)pyrrolidine hydrochloride is a feasible endeavor for a skilled synthetic chemist.

Proposed Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Given the absence of a published, specific synthesis for 3-(ethanesulfonyl)pyrrolidine hydrochloride, a plausible and robust synthetic route is proposed below. This multi-step synthesis is designed based on well-established and analogous chemical transformations reported in the scientific literature for similar pyrrolidine derivatives.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-(ethanesulfonyl)pyrrolidine hydrochloride starts from a commercially available and protected 3-hydroxypyrrolidine. The key transformations involve the introduction of the ethanesulfonyl group via a nucleophilic substitution reaction.

G target 3-(Ethanesulfonyl)pyrrolidine hydrochloride step3 3-(Ethanesulfonyl)pyrrolidine target->step3 HCl salt formation step2 N-Boc-3-(ethylthio)pyrrolidine step3->step2 Oxidation step1 N-Boc-3-hydroxypyrrolidine step2->step1 Nucleophilic Substitution (Mitsunobu or Mesylation/Thiolation) start Commercially Available Starting Material step1->start

Caption: Retrosynthetic pathway for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Step-by-Step Synthesis Protocol

Step 1: Mesylation of N-Boc-3-hydroxypyrrolidine

The synthesis commences with the activation of the hydroxyl group of commercially available N-Boc-3-hydroxypyrrolidine. Mesylation is a reliable method for converting the alcohol into a good leaving group.

  • Reactants: N-Boc-3-hydroxypyrrolidine, methanesulfonyl chloride (MsCl), triethylamine (TEA).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield N-Boc-3-(methylsulfonyloxy)pyrrolidine, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Sodium Ethanethiolate

The mesylate is then displaced by an ethanethiolate nucleophile to introduce the ethylthio- moiety.

  • Reactants: N-Boc-3-(methylsulfonyloxy)pyrrolidine, sodium ethanethiolate (NaSEt).

  • Solvent: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the crude mesylate from the previous step in anhydrous DMF.

    • Add sodium ethanethiolate (1.5 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(ethylthio)pyrrolidine.

Step 3: Oxidation to the Sulfone

The sulfide is oxidized to the corresponding sulfone using a suitable oxidizing agent.

  • Reactants: N-Boc-3-(ethylthio)pyrrolidine, meta-chloroperoxybenzoic acid (m-CPBA).

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-3-(ethylthio)pyrrolidine (1.0 eq) in DCM and cool to 0 °C.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (TLC monitoring).

    • Quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Separate the layers and wash the organic phase with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-3-(ethanesulfonyl)pyrrolidine.

Step 4: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reactants: N-Boc-3-(ethanesulfonyl)pyrrolidine, hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether).

  • Solvent: Dioxane or diethyl ether.

  • Procedure:

    • Dissolve the N-Boc-3-(ethanesulfonyl)pyrrolidine in a minimal amount of a suitable solvent like dioxane.

    • Add a solution of HCl in dioxane (e.g., 4 M) in excess.

    • Stir the mixture at room temperature. The product will typically precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(ethanesulfonyl)pyrrolidine hydrochloride.

G cluster_0 Synthetic Workflow start N-Boc-3-hydroxypyrrolidine step1 Mesylation (MsCl, TEA, DCM) start->step1 product1 N-Boc-3-(methylsulfonyloxy)pyrrolidine step1->product1 step2 Nucleophilic Substitution (NaSEt, DMF) product1->step2 product2 N-Boc-3-(ethylthio)pyrrolidine step2->product2 step3 Oxidation (m-CPBA, DCM) product2->step3 product3 N-Boc-3-(ethanesulfonyl)pyrrolidine step3->product3 step4 Deprotection & Salt Formation (HCl in Dioxane) product3->step4 final_product 3-(Ethanesulfonyl)pyrrolidine hydrochloride step4->final_product

Caption: Proposed synthetic workflow for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Potential Applications in Drug Discovery

The 3-(ethanesulfonyl)pyrrolidine hydrochloride moiety is a valuable building block for introducing a polar, non-basic sulfone group into a lead compound. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving binding affinity to target proteins.[5] Furthermore, the pyrrolidine ring offers a non-planar scaffold that can be further functionalized to explore chemical space.

Based on the known biological activities of structurally related sulfonylpyrrolidines, potential therapeutic areas for derivatives of 3-(ethanesulfonyl)pyrrolidine hydrochloride include:

  • Enzyme Inhibition: The sulfonyl group can mimic the transition state of certain enzymatic reactions, making it a candidate for the design of enzyme inhibitors.

  • Receptor Modulation: The rigid, three-dimensional structure of the pyrrolidine ring can be exploited to design ligands for G-protein coupled receptors (GPCRs) and ion channels.

  • Antiviral and Antibacterial Agents: The incorporation of sulfonyl groups is a known strategy in the development of antimicrobial agents.[6][7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(ethanesulfonyl)pyrrolidine hydrochloride is not available, general precautions for handling similar pyrrolidine derivatives and sulfonyl compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(Ethanesulfonyl)pyrrolidine hydrochloride represents a niche yet potentially valuable building block for medicinal chemists. While not directly available from major commercial suppliers, this guide has provided a detailed and feasible synthetic route based on established chemical principles. By leveraging the information on commercially available analogs and the proposed synthesis, researchers can access this compound and explore its potential in the design and development of novel therapeutic agents. The unique combination of the pyrrolidine scaffold and the ethanesulfonyl group offers exciting possibilities for creating new chemical entities with enhanced pharmacological profiles.

References

  • PubChemLite. (3-(ethanesulfonyl)pyrrolidine hydrochloride). PubChemLite. [Link]

  • ResearchGate. (-Synthesis of pyrrolidine-3,4-disubstitutedsulfonamides containing...). ResearchGate. [Link]

  • Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • Organic Chemistry Portal. (Pyrrolidine synthesis). Organic Chemistry Portal. [Link]

  • Google Patents. (US20200369608A1 - Processes for preparing pyrrolidine compounds).
  • ResearchGate. (Application of Sulfonyl in Drug Design | Request PDF). ResearchGate. [Link]

  • SciSpace. (Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry). SciSpace. [Link]

  • ResearchGate. (Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines). ResearchGate. [Link]

  • Biocompare. (ethyl (3S)-pyrrolidine-3-carboxylate;hydrochloride from Aladdin Scientific). Biocompare. [Link]

  • AA Blocks. (1017803-20-1 | (S)-3-(3-Methylphenoxy)pyrrolidine hydrochloride). AA Blocks. [Link]

  • ChemRxiv. (Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation.). ChemRxiv. [Link]

  • Preprints.org. (The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review). Preprints.org. [Link]

  • SciSpace. (The recent progress of sulfonamide in medicinal chemistry). SciSpace. [Link]

  • SciSpace. (Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry). SciSpace. [Link]

  • PubMed. (Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists). PubMed. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 3-(Ethanesulfonyl)pyrrolidine hydrochloride in medicinal chemistry and organic synthesis. It moves beyond basic product descriptions to offer strategic insights into Structure-Activity Relationship (SAR) modulation, detailed reaction protocols, and troubleshooting for bench scientists.

Part 1: Executive Summary & Strategic Utility

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a specialized heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. It features a secondary amine (nucleophilic handle) and an ethyl sulfone moiety (polar, metabolic anchor).

Why This Molecule? (The "Senior Scientist" Perspective)

In medicinal chemistry, the transition from a methyl sulfone (common) to an ethyl sulfone (this compound) is a deliberate SAR tactic.

  • Lipophilicity Modulation: The ethyl group adds steric bulk and increases LogP slightly compared to the methyl analog, potentially improving permeability across lipid bilayers without sacrificing the electron-withdrawing character of the sulfone.

  • Metabolic Stability: The sulfone group (

    
    ) is a bioisostere for carbonyls but is non-hydrolyzable and resistant to oxidative metabolism, unlike sulfides or sulfoxides.
    
  • Vector Control: The pyrrolidine ring provides a rigid, sp3-rich vector, directing the sulfone group into specific protein pockets (e.g., JAK kinase allosteric sites) more definedly than flexible alkyl chains.

Part 2: Chemical Profile & Properties[1]

PropertyData / Description
Systematic Name 3-(Ethanesulfonyl)pyrrolidine hydrochloride
Formula

Molecular Weight 199.70 g/mol (Salt) / 163.24 g/mol (Free Base)
CAS Number Note: Often sold as enantiomers.[1] Racemate or specific isomers available via Enamine/WuXi.
SMILES CCS(=O)(=O)C1CCNC1.Cl
Physical State White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~10.5 (Pyrrolidine NH)

Critical Handling Note: As a hydrochloride salt, this compound is hygroscopic . Exposure to ambient moisture will lead to "clumping," making precise weighing difficult. Store in a desiccator at room temperature.

Part 3: Experimental Protocols

Protocol A: Amide Coupling (General Workhorse Reaction)

Context: Attaching the pyrrolidine core to a carboxylic acid scaffold (e.g., to form a drug core).

The Challenge: The HCl salt inhibits direct reaction. The amine must be "free-based" in situ to act as a nucleophile.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-(Ethanesulfonyl)pyrrolidine HCl (1.2 equiv)

  • HATU (1.2 equiv) (Preferred over EDC for sterically hindered amines)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

  • Salt Neutralization: In a separate vial, suspend 3-(Ethanesulfonyl)pyrrolidine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.5 - 3.0 equiv). Vortex until the solid dissolves (formation of the free amine).

  • Coupling: Add the amine/base solution dropwise to the activated acid mixture.

  • Monitoring: Stir at RT. Monitor via LC-MS or TLC (System: 5% MeOH in DCM). Reaction is typically complete in 2–4 hours.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash 1: 1M HCl or Citric Acid (removes unreacted amine and DIPEA).

    • Wash 2: Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Nucleophilic Aromatic Substitution ( Ar)

Context: Installing the pyrrolidine onto a heteroaryl halide (e.g., chloropyrimidine, fluoropyridine).

Reagents:

  • Heteroaryl Halide (1.0 equiv)

  • 3-(Ethanesulfonyl)pyrrolidine HCl (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Preparation: Combine the Heteroaryl Halide and the Pyrrolidine HCl salt in a microwave vial or round-bottom flask.

  • Solvation: Add DMSO (0.2 M).

  • Base Addition: Add powdered

    
    . Note: Inorganic bases are preferred here over DIPEA to prevent competitive side reactions at high heat.
    
  • Reaction: Heat to 80–100°C.

    • Tip: If the halide is unreactive (e.g., chloropyridine), raise temp to 120°C or switch to microwave irradiation (140°C, 30 min).

  • Quench: Pour reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc/LiCl (aq) to remove DMSO.

Part 4: Synthetic Workflow Visualization

The following diagram illustrates the decision logic for processing the HCl salt into a final drug candidate.

SyntheticWorkflow Start 3-(Ethanesulfonyl) pyrrolidine HCl (Starting Material) FreeBase In-Situ Free Basing (DIPEA/TEA) Start->FreeBase Dissolution Choice Electrophile Selection FreeBase->Choice PathA Carboxylic Acid (Amide Coupling) Choice->PathA PathB Aryl Halide (SNAr) Choice->PathB PathC Aldehyde/Ketone (Reductive Amination) Choice->PathC CondA HATU, DIPEA DMF, RT PathA->CondA CondB K2CO3, DMSO 80-100°C PathB->CondB CondC STAB, AcOH DCM/MeOH PathC->CondC Product Functionalized Sulfonyl-Pyrrolidine Scaffold CondA->Product CondB->Product CondC->Product

Figure 1: Synthetic decision tree for integrating 3-(Ethanesulfonyl)pyrrolidine into drug scaffolds. The critical step is the in-situ neutralization of the HCl salt.

Part 5: Quality Control & Troubleshooting

Stereochemistry Check

This compound contains a chiral center at the C3 position.

  • Issue: Commercial "racemic" mixtures may vary in ratio.

  • Validation: Always run Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) if using a specific enantiomer.

  • Impact: The (S)-enantiomer is often the bioactive conformer in kinase inhibitors, but this must be empirically determined.

"Stalled" Amide Couplings

If the HATU coupling (Protocol A) stalls:

  • Diagnosis: The HCl salt might be buffering the pH, preventing full activation.

  • Fix: Check the pH of the reaction mixture on wet pH paper. It must be basic (pH > 8). Add more DIPEA if necessary.

  • Alternative: Switch to the acid chloride method (Acid + Oxalyl Chloride

    
     Acid Chloride + Pyrrolidine HCl + TEA).
    
Regioselectivity in SNAr

When reacting with di-halogenated heterocycles (e.g., 2,4-dichloropyrimidine):

  • Observation: The pyrrolidine will preferentially attack the most electron-deficient position (usually C4 over C2).

  • Control: Conduct the reaction at 0°C initially to favor the kinetic product (C4), then warm to RT.

References

  • Enamine Building Blocks. 3-(Ethanesulfonyl)pyrrolidine hydrochloride Product Page. Enamine Store.[2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72716323, 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

  • Panda, S., et al. (2023). Chemodivergent Syntheses of Pyrrolidines and Pyrrolidones.[4] Journal of Organic Chemistry.[4]

  • Han, J., et al. (2025). Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts.[5] Organic Letters.[4]

  • Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application. Current Topics in Medicinal Chemistry.

Sources

The Strategic Incorporation of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrrolidine Sulfone Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyrrolidine motif is a well-established "privileged scaffold." Its three-dimensional architecture, inherent chirality, and synthetic tractability make it a cornerstone in the design of highly selective and potent enzyme inhibitors.[1][2][3] The introduction of a sulfone group, specifically an ethylsulfonyl moiety at the 3-position, further enhances the therapeutic potential of this scaffold. The sulfone group can act as a hydrogen bond acceptor and its presence can significantly influence the physicochemical properties of the molecule, such as solubility and metabolic stability. This application note provides a detailed technical guide on the strategic use of 3-(Ethanesulfonyl)pyrrolidine hydrochloride as a key building block in the synthesis of targeted enzyme inhibitors, with a particular focus on Janus Kinase (JAK) inhibitors.

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways.[4] Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[5] Consequently, the development of small molecule JAK inhibitors has become a major focus of drug discovery efforts. Several approved JAK inhibitors, such as Baricitinib, feature a core structure where a heterocyclic amine is functionalized with an ethylsulfonyl group, highlighting the importance of this particular moiety for potent and selective inhibition.[6][7]

This guide will provide a comprehensive overview of the rationale for using 3-(Ethanesulfonyl)pyrrolidine hydrochloride, detailed synthetic protocols, and the causality behind key experimental choices, aimed at researchers, scientists, and drug development professionals.

Core Synthesis Strategy: Building a Pyrrolidine-Based JAK Inhibitor

The synthesis of a pyrrolidine-based JAK inhibitor, analogous to established drugs like Baricitinib, involves a multi-step sequence. The core principle is the coupling of the 3-(Ethanesulfonyl)pyrrolidine moiety with a suitably functionalized pyrazolopyrimidine core, which is a common pharmacophore for JAK inhibitors.

Diagram of the Overall Synthetic Workflow

G cluster_0 Part 1: Pyrrolidine Intermediate Preparation cluster_1 Part 2: Pyrazolopyrimidine Core Synthesis cluster_2 Part 3: Final Assembly and Deprotection A 3-Hydroxypyrrolidine B N-Boc-3-hydroxypyrrolidine A->B Boc Anhydride C N-Boc-3-(ethylthio)pyrrolidine B->C Ethanethiol, Mitsunobu Reaction D N-Boc-3-(ethylsulfonyl)pyrrolidine C->D Oxidation (e.g., m-CPBA) E 3-(Ethanesulfonyl)pyrrolidine Hydrochloride D->E HCl, Deprotection I Coupled Product E->I Coupling with H F 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine G Protected Pyrazolopyrimidine F->G Protection (e.g., SEM-Cl) H Pyrazolylboronic Ester G->H Borylation H->I Suzuki Coupling J Final JAK Inhibitor I->J Deprotection

Caption: Generalized workflow for the synthesis of a pyrrolidine-based JAK inhibitor.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a representative pyrrolidine-based JAK inhibitor, leveraging 3-(Ethanesulfonyl)pyrrolidine hydrochloride as a key intermediate.

Part 1: Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

The preparation of the key pyrrolidine building block is a critical first step. The chirality of the 3-position is often crucial for biological activity and can be introduced from a chiral starting material or through asymmetric synthesis. For the purpose of this protocol, we will start with racemic 3-hydroxypyrrolidine, with the understanding that a chiral synthesis would be employed for the development of a clinical candidate.

Step 1.1: N-Boc Protection of 3-Hydroxypyrrolidine

  • Rationale: The protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is essential to prevent side reactions in the subsequent steps and to allow for controlled functionalization of the hydroxyl group.

  • Procedure:

    • To a solution of 3-hydroxypyrrolidine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 equiv) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 1.2: Mitsunobu Reaction to Introduce the Ethylthio Group

  • Rationale: The Mitsunobu reaction is a reliable method for the conversion of a primary or secondary alcohol to a variety of functional groups, in this case, a thioether, with inversion of stereochemistry.

  • Procedure:

    • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 equiv), triphenylphosphine (1.5 equiv), and ethanethiol (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise.

    • Stir the reaction at room temperature for 16 hours.

    • Concentrate the reaction mixture and purify by flash column chromatography (silica gel) to obtain N-Boc-3-(ethylthio)pyrrolidine.

Step 1.3: Oxidation to the Ethylsulfonyl Group

  • Rationale: The thioether is oxidized to the corresponding sulfone. This transformation is crucial as the sulfone moiety often plays a key role in binding to the target enzyme. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this purpose.

  • Procedure:

    • Dissolve N-Boc-3-(ethylthio)pyrrolidine (1.0 equiv) in DCM and cool to 0 °C.

    • Add m-CPBA (2.2 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield N-Boc-3-(ethylsulfonyl)pyrrolidine.

Step 1.4: Deprotection to Yield 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

  • Rationale: The final step in the preparation of the key intermediate is the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt, which is often a stable, crystalline solid suitable for storage and subsequent reactions.

  • Procedure:

    • Dissolve N-Boc-3-(ethylsulfonyl)pyrrolidine in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl in dioxane).

    • Stir the mixture at room temperature for 2 hours.

    • The product will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Part 2: Synthesis of the Pyrazolopyrimidine Core

The pyrazolopyrimidine core is a common feature in many JAK inhibitors. Its synthesis typically involves the construction of the pyrazole ring onto a pre-existing pyrrolo[2,3-d]pyrimidine scaffold.

Step 2.1: Protection of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Rationale: The nitrogen of the pyrrole ring is protected to prevent unwanted side reactions during the subsequent Suzuki coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common choice for this purpose.

  • Procedure:

    • To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) in THF dropwise.

    • After stirring for 30 minutes, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate.

    • Dry the combined organic layers and concentrate. Purify by column chromatography to yield the SEM-protected pyrazolopyrimidine.

Step 2.2: Suzuki Coupling with a Pyrazole Boronic Ester

  • Rationale: The Suzuki coupling is a powerful cross-coupling reaction that allows for the formation of a carbon-carbon bond between the pyrazolopyrimidine core and a pyrazole boronic ester. This reaction is catalyzed by a palladium complex.

  • Procedure:

    • In a reaction vessel, combine the SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), a suitable pyrazole boronic ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv), and a base (e.g., potassium carbonate, 2.0 equiv).

    • Add a mixture of 1,4-dioxane and water as the solvent.

    • Degas the mixture and heat under an inert atmosphere to 90 °C for 4 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Dry, concentrate, and purify by chromatography to obtain the coupled pyrazolyl-pyrrolo[2,3-d]pyrimidine intermediate.

Part 3: Final Assembly and Deprotection

The final stages of the synthesis involve the coupling of the two key fragments followed by the removal of the protecting group to yield the final JAK inhibitor.

Step 3.1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The pyrrolidine nitrogen acts as a nucleophile, displacing the chlorine atom on the pyrazolopyrimidine core via an SNAr reaction.

  • Procedure:

    • To a solution of the chloro-pyrazolyl-pyrrolo[2,3-d]pyrimidine intermediate (1.0 equiv) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), add 3-(Ethanesulfonyl)pyrrolidine hydrochloride (1.2 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv).

    • Heat the reaction mixture to 120 °C for 16 hours.

    • Cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the fully assembled, protected JAK inhibitor.

Step 3.2: Final Deprotection

  • Rationale: The final step is the removal of the SEM protecting group to unveil the active JAK inhibitor. This is typically achieved under acidic conditions.

  • Procedure:

    • Dissolve the protected inhibitor in a solution of hydrochloric acid in methanol.

    • Stir at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by preparative HPLC or crystallization to yield the final, pure JAK inhibitor.

Quantitative Data Summary

StepProductStarting MaterialsTypical Yield (%)Purity (%)
1.1N-Boc-3-hydroxypyrrolidine3-Hydroxypyrrolidine, Boc Anhydride90-98>95
1.2N-Boc-3-(ethylthio)pyrrolidineN-Boc-3-hydroxypyrrolidine, Ethanethiol75-85>95
1.3N-Boc-3-(ethylsulfonyl)pyrrolidineN-Boc-3-(ethylthio)pyrrolidine, m-CPBA85-95>97
1.43-(Ethanesulfonyl)pyrrolidine hydrochlorideN-Boc-3-(ethylsulfonyl)pyrrolidine95-99>98
2.1SEM-protected pyrazolopyrimidine4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, SEM-Cl80-90>96
2.2Coupled pyrazolyl-pyrrolo[2,3-d]pyrimidineSEM-protected pyrazolopyrimidine, Pyrazole boronic ester70-85>95
3.1Protected JAK InhibitorCoupled pyrazolopyrimidine, 3-(Ethanesulfonyl)pyrrolidine HCl60-75>95
3.2Final JAK InhibitorProtected JAK Inhibitor85-95>99 (after purification)

Conclusion: A Versatile Building Block for Kinase Inhibitor Discovery

3-(Ethanesulfonyl)pyrrolidine hydrochloride serves as a highly valuable and versatile building block in the synthesis of potent and selective enzyme inhibitors, particularly within the Janus kinase family. The protocols outlined in this application note provide a robust framework for the synthesis of novel pyrrolidine-based JAK inhibitors. The strategic incorporation of the ethylsulfonylpyrrolidine moiety is a testament to the power of rational drug design, where specific structural features are introduced to optimize interactions with the target enzyme and enhance the overall drug-like properties of the molecule. The synthetic routes described herein are adaptable and can be modified to generate a library of analogues for structure-activity relationship (SAR) studies, ultimately facilitating the discovery of next-generation kinase inhibitors.

References

  • Shi, J., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.
  • Lin, Q., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Chemical Biology & Drug Design, 100(2), 225-236.
  • Jorgensen, M. J., et al. (2021). Identification, Synthesis, and Characterization of Novel Baricitinib Impurities. ACS Omega, 6(32), 21257–21264.
  • Google Patents. (2021). Pyrrolidine compounds, its salt and use in the preparation of upadacitinib thereof (WO2021005484A1).
  • Google Patents. (2008). Pyrrolidine compounds and methods for selective inhibition of dipeptidyl peptidase-iv (US20080182995A1).
  • Google Patents. (2019).
  • Jorgensen, M. J., et al. (2021). Synthesis of [2H5]baricitinib via [2H5]ethanesulfonyl chloride. Journal of Labelled Compounds and Radiopharmaceuticals, 64(10), 353-358.
  • Google Patents. (2020).
  • Google Patents. (2017). Processes and intermediates for making a JAK inhibitor (US9718834B2).
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Li, H., et al. (2018). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)
  • Google Patents. (2019). JAK INHIBITOR AND PREPARATION METHOD THEREFOR (EP 3915989 B1). [Link]

  • Google Patents. (2005). Proline derivatives and their use as dipeptidyl peptidase IV inhibitors (EP 2116541 B1).
  • Justia Patents. (2025). improved process for the preparation of upadacitinib. [Link]

  • Yeganyan, T. H., et al. (2025). SYNTHESIS OF CHIRAL PYRROLIDINE DERIVATIVES WITH PROMISING PHARMACOLOGICAL ACTIVITY. Chemistry of Heterocyclic Compounds, 61(3/4).
  • Google Patents. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds (US20040242898A1).
  • Yeganyan, T. H., et al. (2025). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity. ResearchGate. [Link]

  • Google Patents. (2015).
  • Google Patents. (2004). Synthesis of 3,3,4,4-tetrafluoropyrrolidine and novel dipeptidyl peptidase-IV inhibitor compounds (US20040242898A1).
  • PrepChem. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

  • Semantic Scholar. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Technical Application Note: Preclinical Evaluation of 3-(Ethanesulfonyl)pyrrolidine Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The 3-(Ethanesulfonyl)pyrrolidine hydrochloride scaffold represents a privileged pharmacophore in modern drug discovery. The pyrrolidine ring provides a rigid, sp³-hybridized core that enhances metabolic stability and solubility, while the sulfonyl group acts as a critical hydrogen-bond acceptor, often facilitating interactions with active site residues in proteases (e.g., MMP-2, DPP-IV) and kinases.

This application note details a rigorous workflow for evaluating the anticancer potential of libraries built upon this core. Unlike generic screening guides, this protocol addresses the specific physicochemical properties of sulfonyl-pyrrolidine salts—specifically their high polarity and potential for specific protease inhibition—to prevent false negatives in early-stage discovery.

Key Pharmacological Drivers
  • Solubility: The hydrochloride salt form significantly improves aqueous solubility, reducing the need for high DMSO concentrations that can confound cellular assays.

  • Target Class: Literature suggests 3-sulfonylpyrrolidines show high affinity for Matrix Metalloproteinases (MMP-2) and specific kinases (PI3K/Akt/mTOR axis) [1][2].

  • Stability: The sulfonyl moiety resists oxidative metabolism compared to thioethers, prolonging half-life.

Experimental Workflow Overview

The following diagram outlines the critical path from compound solubilization to mechanistic validation.

Workflow Compound 3-(Ethanesulfonyl)pyrrolidine Analogues (HCl Salt) Solubility Solubility Check (DMSO vs Aqueous) Compound->Solubility PrimaryScreen Primary Screen (CellTiter-Glo / ATP) Solubility->PrimaryScreen QC Pass HitSelection Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelection % Inhibition > 50% SecondaryScreen Secondary Screen (Flow Cytometry: Annexin V/PI) HitSelection->SecondaryScreen Mechanism Target Validation (MMP-2 or Kinase Panel) SecondaryScreen->Mechanism Confirmed Apoptosis Lead Lead Candidate Mechanism->Lead

Figure 1: Critical path for evaluating pyrrolidine-based small molecules. Colors indicate decision gates (Red/Yellow) and validation steps (Green).

Protocol A: Primary Cytotoxicity Screening (ATP Bioluminescence)

Objective: Determine the IC50 of analogues across a diverse cancer cell panel. Rationale: We utilize an ATP-based assay (CellTiter-Glo) rather than MTT/MTS.[1] Pyrrolidine sulfonamides can occasionally act as reducing agents or alter mitochondrial dehydrogenase activity independent of cell death, leading to false positives in tetrazolium-based assays (MTT). ATP quantification is a direct measure of metabolic viability.

Materials
  • Cell Lines: NCI-60 panel subset (e.g., MCF-7, HCT-116, A549).

  • Reagent: CellTiter-Glo® 2.0 (Promega).

  • Controls: Bortezomib (positive control for pyrrolidine-based toxicity), DMSO (vehicle).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 3-(Ethanesulfonyl)pyrrolidine HCl analogues in 100% DMSO to create 10 mM stock solutions.

    • Note: Due to the HCl salt, ensure the solution does not precipitate when added to buffered media. A final DMSO concentration of <0.5% is mandatory to prevent solvent toxicity.

  • Cell Seeding (Optimization Critical):

    • Seed cells in white-walled 384-well plates.

    • Density: 2,000–5,000 cells/well (cell line dependent).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Perform a 7-point serial dilution (1:3) starting at 100 µM.[2]

    • Add 5 µL of compound solution to 45 µL of culture media.

    • Incubate for 72 hours . (Pyrrolidine mechanisms often involve cell cycle arrest, requiring longer incubation than rapid cytotoxins).

  • Readout:

    • Equilibrate plate to room temperature (30 mins).

    • Add 25 µL CellTiter-Glo reagent.

    • Shake on orbital shaker (2 mins) to lyse cells.

    • Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Interpretation

Calculate % Inhibition relative to DMSO control:



Protocol B: Mechanism of Action – Apoptosis vs. Necrosis

Objective: Distinguish between programmed cell death (apoptosis) and non-specific membrane rupture (necrosis). Rationale: Sulfonyl groups can be reactive.[3][4] It is vital to prove the compound induces specific signaling (apoptosis) rather than chemical detergent effects (necrosis).

Flow Cytometry Workflow (Annexin V / PI)
  • Harvesting: Collect cells (including floating cells) after 24h treatment at IC50 concentration.

  • Washing: Wash 2x with cold PBS. Crucial: Do not use trypsin-EDTA for too long as it can strip phosphatidylserine (PS), affecting Annexin V binding.

  • Staining:

    • Resuspend in 1X Annexin Binding Buffer.[5]

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 mins at RT in the dark.

  • Analysis: Run on flow cytometer (e.g., BD FACSCanto). Collect 10,000 events.

Expected Results & Analysis
QuadrantStain ProfileInterpretationDrug Efficacy
Q3 (LL) Annexin V (-) / PI (-)Live CellsNo effect / Resistant
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisDesired Mechanism
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisAdvanced efficacy
Q1 (UL) Annexin V (-) / PI (+)NecrosisToxicity Warning (Membrane damage)

Mechanistic Pathway Investigation

Based on the structural homology of 3-sulfonylpyrrolidines to known inhibitors, the two most probable pathways are MMP-2 Inhibition (metastasis suppression) or PI3K/Akt/mTOR modulation [3][4].

The following diagram illustrates the pathway logic for validating the mechanism.

Mechanism Drug Sulfonyl-Pyrrolidine Analogue Target1 MMP-2 (Zinc Binding) Drug->Target1 Chelation? Target2 PI3K / Akt Drug->Target2 ATP Competition? Effect1 Inhibit ECM Degradation Target1->Effect1 Effect2 Inhibit Phosphorylation Target2->Effect2 Outcome1 Reduced Metastasis/Migration Effect1->Outcome1 Outcome2 G1/S Phase Arrest Effect2->Outcome2

Figure 2: Dual-hypothesis pathway map. Left branch (MMP-2) suggests anti-metastatic potential; Right branch (PI3K) suggests anti-proliferative potential.

Validation Experiment: Western Blotting

To confirm the pathway, perform Western Blot analysis on lysates from treated cells:

  • Marker 1 (Apoptosis): Cleaved Caspase-3, PARP cleavage.

  • Marker 2 (PI3K/Akt): p-Akt (Ser473), p-mTOR.

  • Marker 3 (MMP): MMP-2 levels (or use Zymography for functional activity).

Structure-Activity Relationship (SAR) Data Reporting[6]

Organize your data into the following table format to identify the "Sweet Spot" of the scaffold.

Analogue IDR-Group (N-sub)R-Group (Sulfonyl)HCT-116 IC50 (µM)Solubility (PBS)Toxicity (Normal Fibroblasts)
PYR-001 HEthyl>100HighLow
PYR-002 BenzylEthyl12.5ModerateLow
PYR-003 4-F-BenzylEthyl2.1 ModerateLow
PYR-004 4-F-BenzylPhenyl0.8LowHigh

Expert Insight: The 3-ethanesulfonyl group is small. Increasing the lipophilicity of the N-substituent (e.g., adding a fluorobenzyl group) often improves cell permeability, lowering IC50, but must be balanced against solubility limits.

References

  • National Cancer Institute (NCI). NCI-60 Screening Methodology. Retrieved from [Link]

  • Cheng, X. C., et al. (2008). Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors.[6] Bioorganic & Medicinal Chemistry.[1][2][6] Retrieved from [Link]

  • Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

Sources

Role of 3-(Ethanesulfonyl)pyrrolidine hydrochloride in developing central nervous system agents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of 3-(Ethanesulfonyl)pyrrolidine hydrochloride in CNS drug discovery. This document is structured for medicinal chemists and process scientists, focusing on the compound's utility as a physicochemical modulator and pharmacophore scaffold in lead optimization.

Subject: Strategic Utilization of Sulfonyl-Pyrrolidine Scaffolds for CNS Multi-Parameter Optimization (MPO) Compound Class: Functionalized Secondary Amine Building Block CAS (Free Base): 313694-87-2 | Salt: Hydrochloride (Common form for stability)

Part 1: Strategic Role in Medicinal Chemistry

The "Sulfone Switch" in CNS Lead Optimization

In the development of central nervous system (CNS) agents, maintaining a delicate balance between lipophilicity (LogP) and polarity (TPSA) is critical for blood-brain barrier (BBB) penetration. 3-(Ethanesulfonyl)pyrrolidine hydrochloride serves as a high-value building block designed to address common attrition points in early discovery:

  • Metabolic Stability: The sulfone moiety (

    
    ) is highly resistant to oxidative metabolism (CYP450), unlike its sulfide or sulfoxide precursors. It acts as a "metabolic sink," prolonging half-life (
    
    
    
    ).
  • Dipole Orientation: The pyrrolidine ring provides a rigid,

    
    -rich vector that orients the sulfone group into specific solvent-accessible pockets or hydrogen-bonding regions (e.g., Serine/Threonine residues in GPCR allosteric sites).
    
  • LogD Modulation: Replacing a phenyl or alkyl group with an ethanesulfonyl moiety typically lowers LogD by 1.0–1.5 units, often moving a lead compound into the optimal CNS MPO range (LogD 2.0–3.5).

Target Applicability

This scaffold is particularly relevant for:

  • Dopamine (D2/D3) & Serotonin (5-HT6/5-HT2A) Modulators: Used to extend into the secondary binding pocket of Class A GPCRs.

  • GlyT1 Inhibitors: The sulfone acts as a bioisostere for carboxylates or sulfonamides, improving permeability.

  • Ion Channel Blockers (Nav1.7/TRPV4): The ethyl group provides a subtle steric bulk increase over methyl analogs, often improving selectivity by filling hydrophobic sub-pockets.

Part 2: Physicochemical Profile & Handling

Critical Data Table
PropertyValue / DescriptionImpact on Experiment
Molecular Weight ~199.70 g/mol (HCl salt)Low MW allows for "fragment-growing" strategies.
Appearance White to off-white crystalline solidEasy to weigh; non-oily handling.
Solubility High in

, DMSO, MeOH
Compatible with aqueous workups and bio-assays.
Hygroscopicity ModerateProtocol Alert: Store in desiccator; weigh quickly in humid environments.
pKa (Pyrrolidine N) ~9.5–10.5Requires strong organic bases (DIEA,

) for coupling.
Stability Stable at RT; Sulfone is inert to oxidationCompatible with oxidative reaction steps elsewhere in the molecule.
Storage & Stability Protocol
  • Storage: Keep at -20°C for long-term storage. The HCl salt is prone to absorbing atmospheric moisture, which can alter stoichiometry during precise weighing.

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 3: Synthetic Protocols

Workflow Visualization

The following diagram illustrates the standard integration of 3-(ethanesulfonyl)pyrrolidine into a heteroaromatic scaffold (e.g., for a GPCR ligand).

SynthesisWorkflow Start Aryl Halide Scaffold (Ar-Cl / Ar-Br) Coupling Coupling Reaction (SnAr or Buchwald) Start->Coupling Substrate Reagent 3-(Ethanesulfonyl) pyrrolidine HCl Base Base Activation (Cs2CO3 or DIEA) Reagent->Base Free-basing Base->Coupling Nucleophile Generation Product CNS Lead Candidate (Ar-N-Pyrrolidine-SO2Et) Coupling->Product 80-110°C, 4-12h

Caption: General synthetic workflow for incorporating the sulfonyl-pyrrolidine tail into an aromatic core.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for electron-deficient heteroarenes (e.g., chloropyrimidines, chloropyridines).

Materials:

  • Substrate: 2-Chloro-heterocycle (1.0 equiv)

  • Reagent: 3-(Ethanesulfonyl)pyrrolidine HCl (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (3.0 equiv)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the aryl chloride (1.0 mmol) in DMF (5 mL) in a sealable reaction vial.

  • Activation: Add DIEA (3.0 mmol) followed by 3-(ethanesulfonyl)pyrrolidine HCl (1.2 mmol). Note: The solution may warm slightly as the HCl is neutralized.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the chloride.

    • Checkpoint: If conversion is slow (<50% at 4h), add catalytic KI (0.1 equiv) or switch to Protocol B.

  • Workup: Dilute with EtOAc (30 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The sulfone group is polar; expect the product to elute later than the starting material.

Protocol B: Buchwald-Hartwig Amination

Required for unactivated aryl halides or sterically hindered systems.

Materials:

  • Catalyst:

    
     (0.02 equiv) + XPhos or RuPhos (0.04 equiv)
    
  • Base:

    
     (2.5 equiv) - Crucial: Must be dry/granular.
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Inerting: Charge a microwave vial with the aryl halide (1.0 equiv), pyrrolidine salt (1.2 equiv), and

    
     (2.5 equiv). Cap and purge with Argon for 5 mins.
    
  • Catalyst Addition: Add the Pd source and Ligand (pre-mixed in solvent if possible) via syringe.

  • Heating: Heat at 100°C (oil bath) or 110°C (microwave, 30 min).

  • Filtration: Filter through a Celite pad to remove Palladium residues (critical for CNS assays to prevent false positives in toxicity screens).

Part 4: Mechanistic Validation (Quality Control)

Before submitting compounds for biological screening, the integrity of the sulfone ring system must be verified.

NMR Signature

The ethyl-sulfonyl group provides a distinct diagnostic pattern in


-NMR (

or

):
  • Triplet (

    
     ~1.2-1.4 ppm):  Terminal methyl of the ethyl group.
    
  • Quartet (

    
     ~3.0-3.2 ppm):  Methylene (
    
    
    
    ) adjacent to the sulfone.
  • Multiplet (

    
     ~3.6-3.8 ppm):  Methine (
    
    
    
    ) of the pyrrolidine ring attached to the sulfone. Note: This shift confirms the oxidation state of the sulfur.
Pharmacophore Mapping (Graphviz)

The diagram below visualizes how this specific building block interacts within a theoretical receptor pocket.

Pharmacophore H_Donor Receptor H-Bond Donor (Ser/Thr) Hydrophobic Hydrophobic Pocket Ionic Aspartate (Ionic Interaction) Sulfone SO2 Group (Acceptor) Sulfone->H_Donor H-Bond Ethyl Ethyl Tail (Lipophilic) Ethyl->Hydrophobic vdW Contact Pyrrolidine Pyrrolidine N (Basic Center) Pyrrolidine->Ionic Salt Bridge

Caption: Pharmacophore map showing the tripartite interaction mode: H-bond acceptance (Sulfone), Ionic anchoring (Amine), and Steric fit (Ethyl).[1][2][3]

References

  • Zajdel, P., et al. (2025).[4][5] "Current development in sulfonamide derivatives to enable CNS-drug discovery." Bioorganic Chemistry.

    • Context: Establishes the "privileged" status of sulfonyl pharmacophores in CNS design.
  • Seki, M., et al. (2013).[6] "Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers." Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the pyrrolidine scaffold for modulating ion channels (Nav) in stroke models.
  • Nirogi, R., et al. (2017).[4] "Discovery and Development of SUVN-502: A Novel, Potent, Selective and Orally Active 5-HT6 Receptor Antagonist."[4] Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of sulfonyl-containing heterocycles in optimizing 5-HT6 antagonists.
  • PubChem Compound Summary. "3-(Ethanesulfonyl)pyrrolidine hydrochloride." National Center for Biotechnology Information.

    • Context: Source of physicochemical data and CAS registry information.[7]

  • Vittorio, C., et al. (2024).[4] "Pyrrolidine in Drug Discovery: A Versatile Scaffold." Molecules.

    • Context: Review of synthetic methodologies and stereochemical consider

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthetic Strategy

The synthesis of 3-(Ethanesulfonyl)pyrrolidine hydrochloride is a sequential process that requires careful control over each reaction step to ensure high purity and yield. The most common synthetic route commences with a protected form of 3-hydroxypyrrolidine, followed by activation of the hydroxyl group, nucleophilic substitution to introduce the ethylthio moiety, oxidation to the sulfone, and finally, deprotection and salt formation. Each of these stages presents unique challenges that can impact the overall success of the synthesis.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Visualizing the Workflow: A Step-by-Step Overview

To provide a clear understanding of the synthetic pathway, the following diagram illustrates the key transformations involved.

G A 1. N-Boc-3-hydroxypyrrolidine B 2. N-Boc-3-(methylsulfonyloxy)pyrrolidine A->B Mesylation (MsCl, Et3N) C 3. N-Boc-3-(ethylthio)pyrrolidine B->C Nucleophilic Substitution (NaSEt) D 4. N-Boc-3-(ethanesulfonyl)pyrrolidine C->D Oxidation (m-CPBA or Oxone®) E 5. 3-(Ethanesulfonyl)pyrrolidine Hydrochloride D->E Deprotection & Salt Formation (HCl)

Caption: General synthetic workflow for 3-(Ethanesulfonyl)pyrrolidine hydrochloride.

Troubleshooting Guide & FAQs

Part 1: Mesylation of N-Boc-3-hydroxypyrrolidine

The initial step involves the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine by converting it into a good leaving group, typically a mesylate. This sets the stage for the subsequent nucleophilic substitution.

Q1: My mesylation reaction is sluggish or incomplete. What could be the cause?

A1: Incomplete mesylation is often due to several factors:

  • Moisture: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and will readily hydrolyze. Ensure that your solvent (e.g., dichloromethane) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon)[1].

  • Base Stoichiometry: Triethylamine (Et3N) or another amine base is used to quench the HCl generated during the reaction. Insufficient base (less than 1.5 equivalents) can lead to a buildup of HCl, which can protonate the starting alcohol, reducing its nucleophilicity[1].

  • Temperature: While the reaction is typically initiated at 0 °C to control the exothermic addition of MsCl, allowing the reaction to warm to room temperature is often necessary for it to go to completion[1]. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing significant side products in my mesylation reaction. What are they and how can I avoid them?

A2: A common side product is the corresponding chloride, formed by the reaction of the intermediate with residual chloride ions. To minimize this, ensure high-purity reagents are used. Another potential issue is the formation of elimination products, particularly if the reaction is heated for extended periods. Adhering to the recommended temperature profile is crucial.

Parameter Recommendation Rationale
Solvent Anhydrous DichloromethanePrevents hydrolysis of MsCl.
Base Triethylamine (1.5 eq.)Neutralizes HCl byproduct.
Temperature 0 °C to Room TemperatureControls exothermicity and ensures completion.
Atmosphere Inert (Nitrogen or Argon)Excludes moisture.

Protocol 1: Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol [1]

  • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) dropwise.

  • Slowly add methanesulfonyl chloride (1.2 eq).

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor reaction completion by TLC.

  • Quench with saturated aqueous sodium bicarbonate.

  • Perform an aqueous workup, dry the organic layer, and concentrate to yield the crude mesylate.

Part 2: Nucleophilic Substitution with Sodium Ethanethiolate

This step involves the displacement of the mesylate group with sodium ethanethiolate to form the thioether intermediate.

Q3: My nucleophilic substitution with sodium ethanethiolate is giving a low yield. What are the critical factors for this reaction?

A3: The success of this SN2 reaction hinges on several key points:

  • Nucleophile Quality: Sodium ethanethiolate is moisture-sensitive and can decompose. Use a high-quality, dry reagent. It is also a strong nucleophile, and its reactions are typically fast.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the SN2 reaction.

  • Temperature Control: While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to elimination side products.

Q4: I am concerned about the handling of sodium ethanethiolate due to its odor and reactivity. What are the best practices?

A4: Sodium ethanethiolate should be handled in a well-ventilated fume hood. It is hygroscopic and will release ethanethiol, which has a strong, unpleasant odor, upon contact with moisture. Keep containers tightly sealed and handle under an inert atmosphere. For quenching any residual reagent, a bleach solution can be effective.

Part 3: Oxidation of the Thioether to the Sulfone

The oxidation of the sulfide to the corresponding sulfone is a critical step that requires careful control to avoid over-oxidation or side reactions.

Q5: What are the best oxidizing agents for converting the thioether to a sulfone, and how do I avoid stopping at the sulfoxide stage?

A5:

  • m-Chloroperoxybenzoic acid (m-CPBA): Using two or more equivalents of m-CPBA will typically drive the oxidation to the sulfone. The reaction is often performed in a chlorinated solvent like dichloromethane[2].

  • Oxone® (Potassium peroxymonosulfate): This is an effective and environmentally benign oxidizing agent. The reaction is often carried out in a biphasic system or in a polar solvent like methanol or ethanol.

To ensure complete conversion to the sulfone, using a slight excess of the oxidizing agent and monitoring the reaction by TLC is recommended. The sulfoxide intermediate will have a different Rf value than both the starting sulfide and the final sulfone.

Q6: My oxidation reaction is messy, and I'm having trouble with purification. What are some common issues?

A6:

  • Over-oxidation: While less common with sulfones, highly aggressive conditions could potentially lead to side reactions on the pyrrolidine ring.

  • Purification: The byproduct of m-CPBA oxidation is m-chlorobenzoic acid, which can be removed with a basic wash (e.g., saturated sodium bicarbonate solution) during the workup. If using Oxone®, an aqueous workup is also typically sufficient. If purification issues persist, column chromatography on silica gel can be employed.

Oxidizing Agent Equivalents Solvent Workup Consideration
m-CPBA > 2.0DichloromethaneBasic wash to remove m-chlorobenzoic acid.
Oxone® > 2.0Methanol/WaterAqueous workup.
Part 4: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-Boc protecting group and the formation of the hydrochloride salt.

Q7: I am having trouble with the N-Boc deprotection. What are the recommended conditions to avoid side reactions?

A7: N-Boc deprotection is typically achieved under acidic conditions.

  • HCl in Dioxane/Ether: A common method is to use a solution of HCl in an organic solvent like dioxane or diethyl ether. This provides a controlled and anhydrous source of acid.

  • Trifluoroacetic Acid (TFA): TFA in dichloromethane is also effective, but TFA can be harder to remove completely.

  • Aqueous HCl: While possible, using aqueous HCl can sometimes complicate the workup and isolation of the final product.

The key is to use conditions that are strong enough to cleave the Boc group but mild enough not to affect the sulfone moiety or the pyrrolidine ring.

Q8: The final hydrochloride salt is difficult to crystallize or purify. What are some tips for obtaining a pure, crystalline product?

A8:

  • Solvent Selection: The choice of solvent for crystallization is critical. Often, a combination of a solvent in which the salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, ethyl acetate) is used to induce crystallization[3].

  • Water Content: The presence of water can sometimes hinder crystallization. Using anhydrous solvents is recommended.

  • Purification of the Free Base: If the salt is proving difficult to purify, consider neutralizing the hydrochloride salt to the free base, purifying the free base by column chromatography, and then re-forming the hydrochloride salt with anhydrous HCl.

  • Trituration: If the product oils out, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce solidification.

Protocol 2: N-Boc Deprotection and Salt Formation

  • Dissolve the N-Boc-3-(ethanesulfonyl)pyrrolidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in dioxane (e.g., 4M) or bubble anhydrous HCl gas through the solution until it is saturated.

  • Stir the mixture at room temperature and monitor the deprotection by TLC.

  • Once the reaction is complete, the hydrochloride salt may precipitate directly. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield the pure 3-(Ethanesulfonyl)pyrrolidine hydrochloride[3].

Troubleshooting Logic Diagram

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Incorrect Stoichiometry Incorrect Stoichiometry Low Yield->Incorrect Stoichiometry Suboptimal Temperature Suboptimal Temperature Low Yield->Suboptimal Temperature Side Reactions Side Reactions Low Yield->Side Reactions Impure Product Impure Product Impure Product->Side Reactions Purification Issues Purification Issues Impure Product->Purification Issues Incomplete Reaction Incomplete Reaction Moisture Moisture Incomplete Reaction->Moisture Incomplete Reaction->Incorrect Stoichiometry Incomplete Reaction->Suboptimal Temperature Use Anhydrous Solvents Use Anhydrous Solvents Moisture->Use Anhydrous Solvents Verify Reagent Amounts Verify Reagent Amounts Incorrect Stoichiometry->Verify Reagent Amounts Optimize Temperature Profile Optimize Temperature Profile Suboptimal Temperature->Optimize Temperature Profile Modify Workup Modify Workup Side Reactions->Modify Workup Recrystallize/Chromatograph Recrystallize/Chromatograph Purification Issues->Recrystallize/Chromatograph

Caption: Troubleshooting flowchart for common synthesis issues.

References

  • Organic Syntheses. (1998). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]-. [Link]

  • ResearchGate. (2014). How can I seperate pyrrolidine?. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • IRIS Unical. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. [Link]

  • PubChem. (n.d.). 3-(ethanesulfonyl)pyrrolidine hydrochloride. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones. [Link]

  • Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • Google Patents. (n.d.). US20200369608A1 - Processes for preparing pyrrolidine compounds.
  • Slideshare. (n.d.). N boc-3-pyrrolidinone. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]

  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Organic Chemistry Class Notes. (2025). The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Basicmedical Key. (2017). Nucleophilic Substitution, Addition, and Elimination Reactions. [Link]

  • IntechOpen. (2023). 3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • MDPI. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. [Link]

  • University of Wisconsin-Madison Chemistry. (n.d.). Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). [Link]344/344-exp5-sn1-sn2.html)

Sources

Purification techniques for 3-(Ethanesulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the purity of your compounds is paramount to the success of your research. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for the purification of 3-(Ethanesulfonyl)pyrrolidine hydrochloride. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product has a low, broad melting point and the NMR spectrum shows unidentified peaks. What are the likely impurities and how can I remove them?

A1: A low or broad melting point is a classic indicator of impurity. For this specific molecule, impurities typically arise from two main sources: unreacted starting materials from the synthesis or side products.

  • Common Impurities:

    • Residual Pyrrolidine: If the starting amine was used in excess.

    • Ethanesulfonyl Chloride: The other reactant, which can hydrolyze to ethanesulfonic acid.

    • Solvents: Trapped solvents from the reaction or workup (e.g., Dichloromethane, THF, Ethyl Acetate).

    • Inorganic Salts: Salts like triethylamine hydrochloride if triethylamine was used as a base during the reaction.[1]

  • Troubleshooting Strategy:

    • Aqueous Wash (as Free Base): A highly effective first step is to convert the hydrochloride salt back to its free base. Dissolve the crude product in a minimal amount of water and basify with a strong base (e.g., 2M NaOH) to a pH > 11. The free amine is often more soluble in organic solvents than its salt form. Extract the aqueous layer multiple times with a solvent like dichloromethane (DCM) or ethyl acetate. This process will leave water-soluble impurities, such as inorganic salts and ethanesulfonic acid, in the aqueous phase.[2]

    • Solvent Wash (as HCl Salt): If you suspect non-polar organic impurities and want to avoid the free-basing step, you can perform a slurry wash. Suspend the crude hydrochloride salt in a solvent in which it is insoluble, such as diethyl ether or ethyl acetate.[3] Stir vigorously for 30 minutes, then filter. This will wash away many organic impurities, leaving the purer salt behind.

    • Recrystallization: This is the most powerful technique for removing small amounts of closely related impurities. See the dedicated FAQ on solvent selection below.

Q2: I'm experiencing poor yield after recrystallization. What factors are at play and how can I optimize the recovery?

A2: Low recovery during recrystallization is a common and frustrating issue, typically stemming from suboptimal solvent choice or procedural missteps. The goal of recrystallization is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at cool temperatures.[4]

  • Key Factors & Optimization:

    • Excessive Solvent: Using too much solvent is the most frequent cause of low yield. The solution never reaches saturation upon cooling, and a significant portion of your product remains dissolved.

      • Solution: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures you are near the saturation point from the start.

    • Inappropriate Solvent System: If the compound is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Conversely, if it's poorly soluble even when hot, you'll use a large volume of solvent, again leading to high losses.

      • Solution: Conduct small-scale solubility tests. Isopropanol is often a good starting point for hydrochloride salts.[3] A mixed-solvent system, like methanol/diethyl ether or ethanol/ethyl acetate, can be highly effective.[5] Dissolve the compound in a minimal amount of the "good" solvent (e.g., methanol) and slowly add the "poor" solvent (e.g., ether) at an elevated temperature until turbidity persists. Add a drop of the "good" solvent to clarify and then allow it to cool slowly.

    • Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), the product will crash out along with impurities.

      • Solution: Ensure your filtration funnel and receiving flask are pre-heated. Use a minimal amount of extra hot solvent to rinse the flask and filter paper.

    • Inefficient Cooling: For maximum recovery, the final cooling temperature should be low.

      • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes before filtration to maximize crystal precipitation.

Q3: My product is a persistent oil or a gummy solid and refuses to crystallize. What are my options?

A3: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when impurities inhibit the formation of a crystal lattice.

  • Troubleshooting Protocol:

    • Remove Residual Solvent: The most common culprit is residual solvent. Place the oil under high vacuum for several hours, possibly with gentle warming, to remove any volatile impurities.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil. This will act as a template for crystallization.

    • Re-dissolve and Change Solvent: The solvent system may be the issue. Re-dissolve the oil in a small amount of a good solvent and try precipitating it with a different anti-solvent. For example, if you used an alcohol/ether system, try an acetone/hexane system.[6]

    • Purify the Free Base: Oiling out is often caused by impurities. Convert the hydrochloride salt to the free base, which may be an oil itself. This oil can then be purified by column chromatography. Because amines can interact strongly with acidic silica gel, it is often beneficial to use an amine-functionalized silica gel or to add a small percentage (0.5-1%) of triethylamine or ammonia to the eluent.[7] After collecting the pure free base, dissolve it in a suitable solvent (like ether or isopropanol) and add a solution of HCl in the same or a miscible solvent to precipitate the pure hydrochloride salt.[8]

Q4: The isolated solid is off-white or yellowish. How can I decolorize it?

A4: Color is typically due to highly conjugated, non-polar impurities that are present in very small amounts. Activated charcoal is highly effective at removing these.

  • Decolorization Protocol:

    • Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). CAUTION: Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently swirl the flask and then bring it back to a boil for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. The filtrate should be colorless.

    • Proceed with the recrystallization by allowing the filtrate to cool slowly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 3-(Ethanesulfonyl)pyrrolidine hydrochloride?

A1: The ideal solvent is one that you determine empirically. However, based on the polar nature of hydrochloride salts, good starting points are polar, protic solvents. A mixed-solvent system is often superior for fine-tuning solubility.[5]

Solvent/SystemBoiling Point (°C)Rationale & Use Case
Isopropanol (IPA) 82.6Often an excellent single solvent for amine hydrochlorides. It has a good balance of polarity and a lower solubility for the salt when cold compared to methanol or ethanol.[3]
Ethanol 78.4Similar to IPA but sometimes dissolves the salt too well, leading to lower recovery. Can be paired with an anti-solvent.
Methanol/Diethyl Ether 64.7 / 34.6A classic combination. Dissolve the compound in a minimal amount of hot methanol, then add ether until the solution becomes cloudy. Re-clarify with a drop of methanol and cool.[5]
Ethanol/Ethyl Acetate 78.4 / 77.1A slightly less volatile and flammable option than the methanol/ether system. Works on the same principle of a polar solvent and a less polar anti-solvent.
Acetone 56Can be useful, but its ability to dissolve hydrochloride salts varies greatly. It can sometimes be used as a wash to remove specific impurities.[3]

Table 1. Solvent Selection Guide for Recrystallization.

Q2: What are the recommended storage conditions for this compound?

A2: As a hydrochloride salt, 3-(Ethanesulfonyl)pyrrolidine hydrochloride is likely a crystalline solid and relatively stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container to protect it from moisture. For optimal stability, store in a cool, dry, and well-ventilated place, away from strong bases.[9][10] Handling under an inert gas like nitrogen or argon is good practice, especially for long-term storage, although not always strictly necessary for a stable salt.[9]

Q3: Can I purify the free base first and then form the hydrochloride salt? What are the pros and cons?

A3: Yes, this is an excellent and common purification strategy.

  • Pros:

    • The free base is less polar than the hydrochloride salt, making it much more amenable to standard silica gel chromatography.[7]

    • Liquid-liquid extractions are more effective with the free base to remove inorganic or highly polar impurities.[2]

    • It can resolve issues like "oiling out" by removing the impurities that prevent crystallization of the salt.

  • Cons:

    • It adds two steps to the process: basification/extraction and subsequent salt formation.

    • The free base may be less stable than the hydrochloride salt, particularly if it is an oil.

    • Requires careful handling to ensure the correct stoichiometry when reforming the salt (typically using 1.0 equivalent of HCl).

Q4: What analytical techniques are essential for confirming the purity of the final product?

A4: A combination of techniques is necessary for unambiguous confirmation of structure and purity.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. They confirm the chemical structure, and the absence of unexpected signals is a strong indicator of purity. Integration of the ¹H NMR signals can also be used to quantify impurities if a suitable reference peak is available.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a reliable indicator of high purity for a crystalline solid.[1]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area). It is excellent for detecting trace impurities that may not be visible by NMR.

Visualized Workflows

To further clarify these processes, we have designed the following workflow diagrams using Graphviz.

Caption: Step-by-step workflow for purification by recrystallization.

Purification_Decision_Tree start Crude Product (3-(Ethanesulfonyl)pyrrolidine HCl) q1 Is the product an oil or gummy solid? start->q1 q2 Are impurities significantly non-polar? q1->q2 No (It's a solid) chromatography 1. Convert to Free Base 2. Column Chromatography 3. Reform HCl Salt q1->chromatography Yes recrystallize Recrystallize (e.g., from Isopropanol or MeOH/Ether) q2->recrystallize No (Impurities have similar polarity) wash Solvent Wash / Slurry (e.g., with Diethyl Ether) q2->wash Yes

Caption: Decision tree for selecting the appropriate purification method.

References

  • Benchchem. (n.d.). Sulfonation of Pyrrolidine with 2,5-Dibromobenzenesulfonyl Chloride.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - Pyrrolidine.
  • Various Authors. (2017). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2006). Isolation of primary amines as HCL salt problem. The Hive. Retrieved from a relevant archived chemistry forum.
  • Narasaka, K., et al. (n.d.). SYNTHETIC METHODS OF PYRROLIDINES FROM N- HYDROXYLSULFONAMIDES BY USING BIS[COPPER(I) TRIFLUOROMETHANESULFONATE]. DR-NTU.
  • Santa Cruz Biotechnology. (n.d.). Safety data sheet - Pyrrolidine.
  • PubChem. (n.d.). 3-(ethanesulfonyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • University of Alberta. (n.d.). Recrystallization1. Retrieved from a university chemistry department website.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - (R)-(-)-3-Pyrrolidinol Hydrochloride.
  • Riera, A., et al. (2017). Preparation of N-Sulfinyl Aldimines using Pyrrolidine as Catalyst via Iminium Ion Activation. Organic Syntheses, 94, 346-357. Retrieved from [Link]

  • Cornella, J., et al. (2025). Derivatization of complex sulfonamides through the parent sulfonyl.... ResearchGate.
  • Various Authors. (2018). Ways of crashing out amines. Reddit. Retrieved from [Link]

  • ChemicalBook. (n.d.). (S)-3-((Ethylsulfonyl)methyl)pyrrolidine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • Pharmaffiliates. (n.d.). 3-Pyrrolidinone Hydrochloride.
  • Various Authors. (2014). How can I seperate pyrrolidine?. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethanesulfonyl chloride.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 3-(Methylsulfanyl)pyrrolidine hydrochloride.
  • PubMed. (n.d.). Chromatography of proteins on columns of polyvinylpolypyrrolidone using adsorbed textile dyes as affinity ligands.
  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from a university chemistry department website.
  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011). Description and Solubility.
  • Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
  • Axios Research. (n.d.). Pyrrolidine Impurity 1.
  • Organic Syntheses. (n.d.). Pyrrolidine, 1-butyl-. Retrieved from [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
  • Skonieczny, J. (2009). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

Side reactions to consider when using 3-(Ethanesulfonyl)pyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Core Technical Brief

Reagent Profile:

  • Compound: 3-(Ethanesulfonyl)pyrrolidine hydrochloride[1][2]

  • Role: Chiral building block (typically S or R enantiomer) used in the synthesis of JAK inhibitors, GPCR ligands, and other bioactive scaffolds.

  • Key Reactivity: Secondary amine nucleophile; Sulfone electron-withdrawing group (EWG).

The "Hidden" Hazard: While the pyrrolidine nitrogen is the intended reactive site, the sulfonyl group at C3 significantly alters the electronic landscape of the ring. The strong electron-withdrawing nature of the sulfone renders the alpha-proton (C3-H) acidic (


 in DMSO). This acidity is the root cause of the most critical side reaction: Racemization .

Critical Side Reaction: Racemization

Q: Why is my enantiomeric excess (ee) dropping during amide coupling or alkylation?

The Mechanism: The sulfonyl group stabilizes the negative charge on the adjacent carbon (C3). Under basic conditions—often required to neutralize the HCl salt or facilitate nucleophilic attack—the C3 proton can be removed. This forms a planar, resonance-stabilized carbanion (intermediate). When this intermediate is reprotonated, the proton can attack from either face, destroying the stereocenter.

Risk Factors:

  • Strong Bases: Use of bases like NaH, LiHMDS, or even alkoxides will rapidly deprotonate C3.

  • Excess Base: Even milder bases like DIPEA or TEA can induce racemization if used in large excess or at elevated temperatures over prolonged periods.

  • Activated Carboxylates: In peptide coupling, if the acylation is slow, the amine spends more time in the free-base form in the presence of base, increasing the window for racemization.

Visualization: The Racemization Pathway

Racemization cluster_legend Key Outcome SM (S)-Enantiomer (Chiral) Intermediate Planar Carbanion (Achiral Intermediate) SM->Intermediate Deprotonation (-H+) Base Base (B:) Base->Intermediate Product_S (S)-Product (Retention) Intermediate->Product_S Reprotonation (Face A) Product_R (R)-Product (Inversion) Intermediate->Product_R Reprotonation (Face B)

Figure 1: Mechanism of base-induced racemization at the C3 position driven by sulfone acidity.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Amide Coupling

User Report: "I used 1.0 equiv of amine, 1.0 equiv of Acid, 1.0 equiv of HATU, and 2.0 equiv of DIPEA. The reaction stalled at 50% conversion."

Root Cause: The "Salt Tax" The reagent is a hydrochloride salt . The first equivalent of base you add does not participate in the coupling catalysis; it is consumed solely to neutralize the HCl counterion.

  • Calculation: 1.0 eq DIPEA neutralizes HCl

    
     1.0 eq DIPEA remains for the reaction.
    
  • The Problem: Most HATU/EDC couplings require at least 2-3 equivalents of free base to drive the equilibrium and maintain the optimal pH for the active ester formation. You are effectively running the reaction under-basic.

Solution: Always calculate base equivalents as:



  • Recommendation: Use 3.5 to 4.0 equivalents of DIPEA when using the HCl salt form.

Issue 2: Formation of Dimer Impurities

User Report: "I see a mass peak corresponding to [2M+H]+ during alkylation with an alkyl halide."

Root Cause: Over-Alkylation Secondary amines are nucleophilic. Once the desired tertiary amine is formed, it is still nucleophilic (though more sterically hindered). If the alkyl halide is small (e.g., methyl iodide, benzyl bromide) and present in excess, the product can react again to form a quaternary ammonium salt.

Solution:

  • Stoichiometry: Use a slight deficiency of the alkylating agent (0.95 eq) relative to the amine.

  • Sequence: Add the alkylating agent slowly to the amine solution (inverse addition) to keep the amine concentration high relative to the alkyl halide.

Optimized Protocols

Protocol A: Racemization-Free Free-Basing

Use this if your coupling reaction is extremely sensitive to salts or requires strict stoichiometry.

  • Dissolution: Dissolve 3-(ethanesulfonyl)pyrrolidine HCl (1.0 g) in minimal water (5 mL).

  • Biphasic Mix: Add DCM (10 mL) and cool to 0°C.

  • Neutralization: Slowly add saturated aqueous

    
     (not NaOH!) until the aqueous layer pH is ~9.
    
    • Note: Avoid NaOH to prevent localized high basicity which triggers racemization.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    .
    
  • Usage: Concentrate immediately and use. Do not store the free base for long periods as it may absorb

    
     or slowly self-react.
    
Protocol B: Standard Amide Coupling (Direct Use of Salt)

Recommended for most applications to minimize handling losses.

ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0ElectrophileLimiting reagent.
Amine HCl Salt 1.1 - 1.2NucleophileSlight excess ensures full acid consumption.
Coupling Reagent 1.2ActivatorHATU or EDC/HOBt.
DIPEA (Base) 3.5 - 4.0 BaseCRITICAL: 1.0 eq for HCl neutralization + 2.5 eq for reaction.
Solvent N/AMediumDMF or DMAc (Polarity helps dissolve the salt).

Step-by-Step:

  • Dissolve Carboxylic Acid and DIPEA in dry DMF. Stir for 5 mins.

  • Add Coupling Reagent (e.g., HATU). Stir for 10-15 mins to form the active ester.

  • Add 3-(Ethanesulfonyl)pyrrolidine HCl as a solid in one portion.

  • Monitor by LCMS. If stalling occurs, add 0.5 eq more DIPEA, but do not heat above 40°C.

Diagnostic Flowchart

Use this logic tree to resolve unexpected results.

Troubleshooting Start Problem Encountered IssueType Identify Issue Start->IssueType LowYield Low Yield / Stalled Rxn IssueType->LowYield Coupling LowEE Loss of Chirality (Low ee) IssueType->LowEE Stereochem Impurity Unknown Impurity IssueType->Impurity Purity CheckBase Check Base Stoichiometry Did you account for HCl? LowYield->CheckBase CheckTemp Check Temperature/pH Is T > 40°C or pH > 12? LowEE->CheckTemp CheckAlk Is it Dimerization? Impurity->CheckAlk AddBase Action: Increase Base (Rule: Eq_Base = 3.5+) CheckBase->AddBase No MilderCond Action: Use Weaker Base (NaHCO3 or DIPEA only) Cool Reaction CheckTemp->MilderCond Yes SlowAdd Action: Slow Addition of Electrophile CheckAlk->SlowAdd Yes

Figure 2: Diagnostic logic for resolving common synthetic issues with sulfonyl-pyrrolidines.

References

  • PubChem. 3-(Ethanesulfonyl)pyrrolidine hydrochloride Compound Summary. National Library of Medicine. Link

  • Bordwell, F. G. Equilibrium acidities in dimethyl sulfoxide solution (pKa Table). (Demonstrating pKa of alpha-sulfonyl protons ~23-25). Link

  • ChemicalBook. 3-(Ethanesulfonyl)pyrrolidine hydrochloride Properties and Safety.Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discussing salt interference in couplings). Link

Sources

Preventing degradation of 3-(Ethanesulfonyl)pyrrolidine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

A Guide to Preventing Degradation and Ensuring Product Purity

Welcome to the technical support center for the synthesis of 3-(Ethanesulfonyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important compound. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you anticipate and resolve common challenges, ensuring the integrity and stability of your final product.

Introduction: The Challenge of Stability

3-(Ethanesulfonyl)pyrrolidine hydrochloride is a key building block in pharmaceutical synthesis, where purity and stability are paramount.[1] The pyrrolidine ring, while versatile, can be susceptible to degradation under certain synthetic conditions.[2][3] The hydrochloride salt form generally enhances stability, but improper handling during synthesis, purification, or storage can lead to impurity formation.[4] This guide provides a proactive approach to identifying potential pitfalls and implementing robust solutions.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 3-(Ethanesulfonyl)pyrrolidine hydrochloride in a practical question-and-answer format.

Q1: My reaction mixture is developing a yellow or brown color. What is causing this discoloration and how can I prevent it?

Answer: Discoloration is a common indicator of degradation, often stemming from oxidation of the pyrrolidine ring or reactions involving impurities in the starting materials or solvents. The pyrrolidine moiety can be sensitive to air, particularly at elevated temperatures.[5]

Causality and Prevention:

  • Oxidation: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by heat, light, and the presence of trace metals.[6]

  • Impure Reagents: Aldehyde impurities in solvents or starting materials can react with the secondary amine of the pyrrolidine to form colored adducts.[7]

  • Thermal Stress: Excessive heat can promote various side reactions and decomposition pathways.[8]

Recommended Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent air-oxidation.

  • Solvent Purity: Use high-purity, anhydrous solvents. If necessary, distill solvents prior to use to remove impurities and water.

  • Temperature Control: Maintain strict control over the reaction temperature. Avoid localized overheating by ensuring efficient stirring and controlled addition of reagents.[9]

  • Degassing: Degas solvents by sparging with nitrogen or argon before use to remove dissolved oxygen.

Q2: I'm observing unexpected peaks in my HPLC and LC-MS analysis. What are the likely impurities and their sources?

Answer: The presence of unexpected impurities is a critical issue affecting yield and final product quality. These can generally be categorized as process-related, degradation-related, or reagent-related.[10]

Expert Analysis: A primary route to 3-(Ethanesulfonyl)pyrrolidine involves the reaction of a suitable pyrrolidine precursor with ethanesulfonyl chloride. Impurities can arise from this core reaction or subsequent workup and salt formation.

Table 1: Potential Impurities in the Synthesis of 3-(Ethanesulfonyl)pyrrolidine Hydrochloride

Impurity Type Potential Structure/Identity Potential Source Recommended Analytical Method
Process-Related Unreacted 3-hydroxypyrrolidine or other precursorIncomplete reaction of the starting material.HPLC, LC-MS[11][12]
Di-substituted byproductsReaction of the product with starting materials.LC-MS, NMR[12][13]
Degradation-Related N-Oxide of pyrrolidineOxidation of the pyrrolidine nitrogen.[14]LC-MS/MS[15]
Ring-opened products (e.g., amino sulfones)Hydrolysis or other cleavage of the pyrrolidine ring under harsh pH or thermal conditions.LC-MS, NMR
Reagent-Related Ethanesulfonic acidHydrolysis of the ethanesulfonyl chloride reagent.[9]Ion Chromatography, LC-MS
Residual Solvents (e.g., Toluene, THF)Incomplete removal during drying.GC-MS[12]
Q3: What is the optimal method for forming the hydrochloride salt to ensure high purity and stability?

Answer: The final salt formation step is critical for isolating a stable, crystalline product. The choice of acid source and solvent system directly impacts purity, crystal form, and the exclusion of impurities.

Causality and Protocol: The goal is to precipitate the desired hydrochloride salt while leaving impurities behind in the solvent. Rapid precipitation can trap solvents and impurities within the crystal lattice.

Recommended Protocol for Hydrochloride Salt Formation:

  • Solvent Selection: Dissolve the free-base form of 3-(Ethanesulfonyl)pyrrolidine in a suitable anhydrous solvent in which the hydrochloride salt is poorly soluble. Common choices include isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).[16]

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in IPA or HCl in dioxane) to the stirred solution of the free base at a controlled temperature (e.g., 0-5 °C). Alternatively, bubble dry HCl gas through the solution.[17]

  • Controlled Crystallization: Stir the resulting slurry at a low temperature for a defined period (e.g., 1-2 hours) to allow for complete crystallization and equilibration.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for crystallization) to remove residual mother liquor containing impurities.

  • Drying: Dry the product under vacuum at a mild temperature (e.g., 40-50 °C) to a constant weight to remove all residual solvents.

Visual Troubleshooting and Process Guides

Diagram 1: Potential Degradation Pathway

The following diagram illustrates a potential oxidative degradation pathway of the pyrrolidine ring, a common source of impurities.

G cluster_main Oxidative Degradation cluster_prevention Preventative Measures A 3-(Ethanesulfonyl)pyrrolidine (Secondary Amine) B Pyrrolidinium Radical Cation A->B Oxidation [O2, heat, metal ions] C N-Oxide Impurity (Colored Species) B->C Further Oxidation D Further Degradation Products (Ring Opening) B->D Ring Cleavage P1 Inert Atmosphere (N2 or Ar) P2 Control Temperature P3 Use High-Purity Reagents

Caption: Oxidative degradation of the pyrrolidine ring.

Diagram 2: Troubleshooting Workflow for Impurities

This workflow provides a logical sequence of steps to identify and resolve issues with product purity.

G cluster_workflow Impurity Troubleshooting Workflow Start Impurity Detected (e.g., by HPLC/LC-MS) Identify Characterize Impurity (MS fragmentation, NMR if possible) Start->Identify Categorize Categorize Impurity Source Identify->Categorize Process Process-Related (Unreacted starting material?) Categorize->Process Process Degradation Degradation (Oxidation, hydrolysis?) Categorize->Degradation Degradation Reagent Reagent-Related (Solvent, byproduct?) Categorize->Reagent Reagent Action1 Optimize Reaction: - Stoichiometry - Time - Temperature Process->Action1 Action2 Modify Conditions: - Inert atmosphere - Lower temperature - Change pH Degradation->Action2 Action3 Improve Purification: - Recrystallization - Check reagent purity Reagent->Action3 End Purity Specification Met Action1->End Action2->End Action3->End

Caption: A systematic approach to impurity resolution.

Q4: What are the recommended storage and handling conditions for the final product?

Answer: Proper storage is crucial to maintain the long-term stability and integrity of 3-(Ethanesulfonyl)pyrrolidine hydrochloride. The compound can be hygroscopic and sensitive to environmental factors.

Best Practices for Storage: [18]

  • Container: Store in a tightly sealed, opaque container to protect from moisture and light.[19]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).

  • Temperature: Store in a cool, dry, and well-ventilated place.[5][8] Recommended storage temperatures are often found on the product label, but refrigerated conditions are generally preferred.

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9]

By adhering to these guidelines, you can significantly mitigate the risk of degradation and ensure the successful synthesis of high-purity 3-(Ethanesulfonyl)pyrrolidine hydrochloride for your research and development needs.

References

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Spectrum Chemical. (2017, August 15). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 17). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, April 16). SAFETY DATA SHEET.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Organic Syntheses Procedure. (n.d.). 3.
  • Google Patents. (n.d.). EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ElectronicsAndBooks. (n.d.). Synthesis and Reactions of 3-Pyrrolidinones.
  • PubChemLite. (n.d.). 3-(ethanesulfonyl)pyrrolidine hydrochloride (C6H13NO2S).
  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS.
  • ChemicalBook. (n.d.). (S)-3-((Ethylsulfonyl)methyl)pyrrolidine hydrochloride CAS#: 3028212-30-5.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • ACS Omega. (n.d.). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines.
  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine?.
  • CymitQuimica. (n.d.). CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1).
  • IJPSR. (2014, March 20). presence of organic impurities into active pharmaceutical ingredients.
  • CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Benchchem. (n.d.). Application Note: Analytical Methods for the Characterization of 3-(Dodecenyl)pyrrolidine-2,5-dione.
  • Organic Syntheses Procedure. (n.d.). Pyrrolidine, 1-butyl.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Pharmaffiliates. (n.d.). triprolidine hydrochloride and its Impurities.
  • West Virginia University. (n.d.). Analytical Methods - Glen Jackson.
  • Mylan Laboratories Limited. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • ResearchGate. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • American Journal of Analytical Chemistry. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Sigma-Aldrich. (n.d.). 3-Pyrrolidinone hydrochloride | 3760-52-9.
  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

Validation & Comparative

The Subtle Shift: A Comparative Analysis of Ethanesulfonyl vs. Methanesulfonyl Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, prized for its three-dimensional structure and its prevalence in a multitude of FDA-approved drugs.[1][2] When appended with a sulfonyl group, its utility expands further, offering a stable, polar moiety that can significantly influence a molecule's properties.[3] The choice of alkyl substitution on this sulfonyl group—most commonly methyl (methanesulfonyl or "mesyl") versus ethyl (ethanesulfonyl or "esyl")—may seem minor, but it represents a critical decision point in drug design. This guide provides an in-depth comparative analysis of these two derivatives, synthesizing data from disparate sources to illuminate the nuanced yet impactful differences in their physicochemical properties, metabolic stability, and biological activity, thereby empowering researchers to make more informed decisions in lead optimization.

The Physicochemical Divide: Lipophilicity and Solubility

The primary distinction between an ethanesulfonyl and a methanesulfonyl group is the addition of a single methylene (-CH2-) unit. This seemingly small change has a predictable and significant impact on the molecule's lipophilicity, a key parameter governing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][5]

Lipophilicity is typically measured as the logarithm of the partition coefficient (LogP).[6] The ethyl group, being larger and more hydrocarbon-like than the methyl group, inherently increases the lipophilicity of the parent molecule. This can be a double-edged sword. A modest increase in lipophilicity can enhance membrane permeability and improve target engagement.[6] However, excessive lipophilicity often leads to poor aqueous solubility, increased promiscuity for off-target proteins, and rapid metabolic clearance.[4][5]

Table 1: Predicted Physicochemical Property Trends

PropertyMethanesulfonyl PyrrolidineEthanesulfonyl PyrrolidineRationale & Consequence
Lipophilicity (LogP) LowerHigherThe additional methylene group increases the nonpolar surface area, enhancing partitioning into lipid environments.[7] This can improve membrane permeability.
Aqueous Solubility HigherLowerIncreased lipophilicity generally correlates with decreased solubility in aqueous media.[5][8] This can be a limiting factor for bioavailability.
Polar Surface Area (PSA) Slightly HigherSlightly LowerWhile the sulfonyl group dominates the PSA, the larger, nonpolar ethyl group can marginally shield it, potentially reducing PSA compared to the methyl analog.

The Metabolic Crossroads: Stability and Biotransformation

The most critical difference from a drug development perspective lies in the metabolic stability of the two groups. The methanesulfonyl group is generally considered to be metabolically robust. The methyl group, directly attached to the electron-withdrawing sulfone, is resistant to oxidation by cytochrome P450 (CYP) enzymes.[9]

In stark contrast, the ethanesulfonyl group introduces a potential metabolic "soft spot." The terminal methyl group of the ethyl chain is susceptible to CYP-mediated oxidation, primarily hydroxylation, to form a primary alcohol. This can be followed by further oxidation to an aldehyde and a carboxylic acid. This metabolic pathway provides a clearance mechanism that is absent in the methanesulfonyl analog.

This phenomenon is a classic example of how alkyl substitution can direct metabolism. Studies on the metabolism of alkyl-substituted aromatic compounds have shown that oxidative metabolism often shifts from the aromatic ring to the alkyl side chain as its length increases.[10] Therefore, introducing an ethanesulfonyl group in place of a methanesulfonyl one can be a deliberate strategy to introduce a controlled metabolic clearance pathway, potentially reducing drug accumulation and mitigating mechanism-based toxicity. Conversely, if maximizing metabolic stability and half-life is the primary goal, the methanesulfonyl derivative is the superior choice.[9]

Biological Activity and Target Engagement: A Question of Fit

The impact of the ethyl versus methyl sulfonyl group on biological activity is highly context-dependent, hinging on the specific topology of the target protein's binding pocket.

  • Steric Effects: The larger size of the ethyl group can be beneficial or detrimental. If the binding pocket has available space, the additional nonpolar surface area of the ethyl group can engage in favorable van der Waals or hydrophobic interactions, thereby increasing binding affinity and potency. However, if the pocket is sterically constrained, the bulkier ethyl group may clash with amino acid residues, leading to a significant loss of potency.

  • Conformational Effects: The pyrrolidine ring itself is not planar and exists in various "envelope" and "twisted" conformations.[11] The nature of the N-sulfonyl substituent can influence the conformational preference of the ring, which in turn can affect the spatial orientation of other pharmacophoric groups, altering the molecule's fit within the binding site.

While a universal rule is impossible to establish, empirical testing through structure-activity relationship (SAR) studies is essential. The synthesis of both analogs allows for a direct comparison of their biological potency (e.g., IC50 or Ki values), providing invaluable data for guiding further optimization. Several studies have highlighted the importance of the pyrrolidine scaffold in achieving high potency and selectivity for various targets, including kinases, proteases, and GPCRs.[12][13]

Experimental Protocols

General Synthesis of N-Sulfonyl Pyrrolidine Derivatives

The synthesis of both ethanesulfonyl and methanesulfonyl pyrrolidine derivatives is straightforward and typically follows a common pathway, making the generation of analogous pairs for comparative studies highly feasible. The primary difference lies in the starting sulfonyl chloride.[14][15][16]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Pyrrolidine Pyrrolidine Reaction Nucleophilic Substitution Pyrrolidine->Reaction SulfonylChloride R-SO2Cl (R = CH3 or C2H5) SulfonylChloride->Reaction Base Non-nucleophilic Base (e.g., Triethylamine, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Temperature 0 °C to RT Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-(R-sulfonyl)pyrrolidine Purification->Product

Caption: Workflow for a comparative microsomal stability assay.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of the ethanesulfonyl and methanesulfonyl pyrrolidine test compounds in DMSO.

  • Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture (final volume 200 µL) containing:

    • 100 mM potassium phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human, rat; final protein concentration 0.5 mg/mL)

    • Test compound (final concentration 1 µM, added from a working solution to keep final DMSO < 0.1%)

  • Pre-incubation: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (final concentration of NADPH 1 mM).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing 75 µL of ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).

  • Protein Precipitation: Vortex the quenched samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693/k.

Conclusion and Strategic Recommendations

The choice between an ethanesulfonyl and a methanesulfonyl pyrrolidine derivative is a strategic decision in drug design, not a trivial substitution. The evidence synthesized here points to a clear set of trade-offs:

  • Choose Methanesulfonyl when: The primary goal is to maximize metabolic stability, increase half-life, and avoid potential metabolic liabilities. This is often preferred in the early stages of hit-to-lead development to establish a robust baseline SAR.

  • Choose Ethanesulfonyl when: A metabolic handle is desired to introduce a controlled clearance pathway, potentially mitigating issues with drug accumulation or requiring modulation of the pharmacokinetic profile. This can also be an effective strategy to explore additional hydrophobic interactions within the target binding site, provided there is sufficient space.

Ultimately, the optimal choice is dictated by the specific objectives of the drug discovery program and the biological and physicochemical context of the molecule. The most effective approach is the empirical one: synthesize and test both derivatives. The comparative data generated will provide unambiguous guidance, allowing research teams to navigate the subtle but critical shift from methyl to ethyl with confidence and precision.

References

  • ResearchGate. (2014). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]

  • PubMed. (2005). Anaerobic digestion of linear alkyl benzene sulfonates: biodegradation kinetics and metabolite analysis. Retrieved from [Link]

  • PMC. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ChemRxiv. (2024). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]

  • PMC. (2024). A reagent to access methyl sulfones. Retrieved from [Link]

  • ResearchGate. (2017). 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c]t[17][18][19]riazole. Retrieved from [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • RSC Publishing. (2018). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Retrieved from [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • IRIS UniPA. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Google Patents. (1993). Pyrrolidine derivatives and process for preparing the same.
  • Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]

  • AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

  • Preprints.org. (2024). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Retrieved from [Link]

  • The Center for Forensic Science Research & Education. (2022). Pharmacological Evaluation and Forensic Case Series of N-Pyrrolidino Etonitazene (Etonitazepyne). Retrieved from [Link]

  • PMC. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Retrieved from [Link]

  • ResearchGate. (2021). Potential bioisosteres for sulfones and sulfonamides, examples of.... Retrieved from [Link]

  • ResearchGate. (2012). A New, Simple Synthesis of N -Tosyl Pyrrolidines and Piperidines. Retrieved from [Link]

  • PubChem. (n.d.). Ethanesulfonyl chloride. Retrieved from [Link]

  • SlideShare. (2012). Application of Bioisosteres in Drug Design. Retrieved from [Link]

  • The Journal of Pharmacy and Pharmacology. (n.d.). Metabolism of the Sulfones I. Retrieved from [Link]

  • SlidePlayer. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PMC. (2017). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Retrieved from [Link]

  • ResearchGate. (2023). FDA-approved pyrrolidine-containing drugs in 2022. Retrieved from [Link]

  • MDPI. (2017). Ethyl Methyl Sulfone-Based Electrolytes for Lithium Ion Battery Applications. Retrieved from [Link]

  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • PMC. (2018). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • PMC. (2022). The effect of alkyl substitution on the oxidative metabolism and mutagenicity of phenanthrene. Retrieved from [Link]

  • Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties. Retrieved from [Link]

  • MDPI. (2024). Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) studies of 3-(Ethanesulfonyl)pyrrolidine analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(Ethanesulfonyl)pyrrolidine analogues. It is designed for medicinal chemists and drug discovery scientists optimizing sulfonyl-functionalized saturated heterocycles for improved metabolic stability and target affinity.

Executive Summary & Scaffold Analysis

The 3-(Ethanesulfonyl)pyrrolidine scaffold represents a strategic "chimeric" motif in modern drug design, bridging the gap between lipophilic alkyl groups and polar hydrogen-bond acceptors. Unlike traditional sulfonamides or carboxamides, the ethyl sulfone moiety on a saturated nitrogen heterocycle offers a unique electrostatic profile that enhances metabolic stability while maintaining critical dipole interactions.

This guide compares the performance of 3-(ethanesulfonyl)pyrrolidine analogues against standard reference motifs (e.g., 3-methanesulfonyl, 3-sulfonamido) across two primary therapeutic axes: Glucokinase Activation (GKA) for metabolic disorders and Nicotinic Acetylcholine Receptor (nAChR) modulation for agrochemical/neuroscience applications.

Core Pharmacophore Logic
  • Dipole Orientation: The sulfone (

    
    ) group at C3 provides a rigid H-bond acceptor vector, critical for interactions with serine/threonine residues in binding pockets (e.g., Ser active sites in proteases or allosteric sites in GK).
    
  • Steric Bulk (Ethyl vs. Methyl): The ethyl group fills hydrophobic sub-pockets (the "magic methyl" effect extended) more effectively than a methyl group, often resulting in a 3–10x potency boost, provided the pocket can accommodate the extra methylene unit.

  • Metabolic Shielding: The pyrrolidine ring, when substituted at C3 with a sulfone, shows reduced liability to oxidative metabolism compared to unsubstituted pyrrolidines or flexible alkyl chains.

Comparative Landscape: Performance vs. Alternatives

The following analysis contrasts the 3-(ethanesulfonyl)pyrrolidine motif with its closest structural competitors.

Table 1: Comparative Pharmacological Profile
Feature3-(Ethanesulfonyl)pyrrolidine (Target)3-(Methanesulfonyl)pyrrolidine (Ref 1)3-Sulfonamido-pyrrolidine (Ref 2)3-Ethyl-pyrrolidine (Lipophilic Ref)
Potency (IC50/EC50) High (< 50 nM) (Optimal steric fit)Moderate (100–500 nM) (Lack of hydrophobic fill)Variable (H-bond donor usually reduces permeability)Low (Loss of H-bond acceptor)
Metabolic Stability (t1/2) High (> 60 min) High (> 60 min)Moderate (N-dealkylation risk)Low (Oxidation prone)
Solubility (LogD) Balanced (1.5 – 2.5) High Polarity (< 1.0)ModerateHigh (> 3.0)
Permeability (Papp) Good (> 10 x 10⁻⁶ cm/s) ExcellentPoor (Polar Surface Area penalty)Excellent
Synthetics Feasibility Medium (Requires specific precursors)High (Readily available)HighHigh

Key Insight: The switch from methyl- to ethyl-sulfonyl often improves potency by 0.5–1.0 log units in hydrophobic pockets without significantly compromising solubility, a phenomenon observed in Glucokinase Activator (GKA) optimization campaigns [1].

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is driven by three vectors: the N1-capping group , the C3-stereochemistry , and the Sulfonyl alkyl tail .

Signaling & Logic Diagram

The following diagram illustrates the decision tree for optimizing the 3-(ethanesulfonyl)pyrrolidine scaffold.

SAR_Logic Scaffold 3-(Ethanesulfonyl) pyrrolidine Core N1_Cap N1-Functionalization (Urea/Amide/Aryl) Scaffold->N1_Cap Primary Diversity C3_Stereo C3-Stereochemistry (R vs S Enantiomer) Scaffold->C3_Stereo Chiral Switch Sulfone_Tail Sulfonyl Tail (Ethyl vs Methyl/Propyl) Scaffold->Sulfone_Tail Steric Tuning Activity Biological Activity (Potency & Selectivity) N1_Cap->Activity Target Engagement ADME ADME Properties (Solubility & Stability) N1_Cap->ADME LogD Modulation C3_Stereo->Activity Vector Alignment Sulfone_Tail->Activity Hydrophobic Fill Sulfone_Tail->ADME Permeability

Caption: SAR optimization logic for 3-(ethanesulfonyl)pyrrolidine derivatives, highlighting the three critical vectors for modulation.

Critical SAR Findings
  • Stereochemistry is Non-Negotiable: In most GKA and GPCR targets, the (S)-enantiomer of the 3-sulfonyl group is vastly superior (up to 100-fold) to the (R)-enantiomer, as it directs the sulfone oxygens into a specific H-bond donor pocket [2].

  • N1-Capping Determines Class:

    • Urea/Carbamate Caps: Yield potent enzyme inhibitors (e.g., DPP-4, GKAs).

    • Biaryl Caps: Yield GPCR antagonists (e.g., CCR5, Orexin).

  • The "Ethyl" Sweet Spot: Extending the tail to n-propyl or isopropyl often leads to a "steric clash" in tight binding pockets, causing a sharp drop in potency, whereas methyl fails to displace high-energy water molecules effectively [3].

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the chiral building block and a standard biological validation assay.

Synthesis of (S)-3-(Ethanesulfonyl)pyrrolidine Hydrochloride

This protocol ensures high enantiomeric excess (ee > 98%).

Reagents: (R)-N-Boc-3-hydroxypyrrolidine, Methanesulfonyl chloride (MsCl), Ethanethiol (EtSH), m-CPBA, TFA.

  • Mesylation: Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in DCM at 0°C. Add TEA (1.5 eq) and MsCl (1.2 eq). Stir 2h. Workup: Wash with NaHCO3, brine, dry over MgSO4.

  • Displacement (Inversion): Dissolve crude mesylate in DMF. Add NaSEt (Sodium ethanethiolate, 1.5 eq). Heat to 80°C for 4h. (Note: SN2 inversion converts (R)-alcohol to (S)-sulfide).

  • Oxidation: Dissolve sulfide in DCM. Add m-CPBA (2.2 eq) portion-wise at 0°C. Stir overnight at RT to form the sulfone.

  • Deprotection: Treat N-Boc sulfone with 4M HCl in Dioxane for 2h. Concentrate in vacuo.

  • Yield: ~65% overall. Characterization: 1H NMR (DMSO-d6) confirms ethyl triplet at δ 1.2 ppm and sulfone methylene quartet.

Glucokinase Activation Assay (GKA) Protocol

Objective: Measure the EC50 of the analogue in activating human Glucokinase.

  • Enzyme System: Recombinant human GST-GK (liver isoform).

  • Coupled Assay: Glucose-6-phosphate dehydrogenase (G6PDH) coupled system reading NADPH production.

  • Procedure:

    • Prepare assay buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM ATP, 1 mM NADP+.

    • Add Glucose (5 mM) (approx Km).

    • Add Test Compound (DMSO stock, 10-point dilution).

    • Initiate with GK enzyme (10 nM final).

    • Read: Absorbance at 340 nm (NADPH) kinetically for 20 min at 30°C.

  • Analysis: Fit slopes to Michaelis-Menten kinetics; calculate EC50 relative to max activation (Vmax).

Visualizing the Synthesis Workflow

Synthesis_Flow Start (R)-N-Boc-3-OH-Pyrrolidine Step1 Mesylation (MsCl, TEA, DCM) Start->Step1 Intermediate1 (R)-O-Mesylate Step1->Intermediate1 Step2 Nucleophilic Displacement (NaSEt, DMF, 80°C) *Inversion of Configuration* Intermediate1->Step2 Intermediate2 (S)-3-Ethylthio-pyrrolidine Step2->Intermediate2 SN2 Step3 Oxidation (m-CPBA, DCM) Intermediate2->Step3 Intermediate3 (S)-3-Ethanesulfonyl-Boc Step3->Intermediate3 Step4 Deprotection (HCl/Dioxane) Intermediate3->Step4 Final (S)-3-(Ethanesulfonyl)pyrrolidine HCl Step4->Final

Caption: Step-by-step synthetic route for the chiral scaffold. Note the critical stereochemical inversion at Step 2.

References

  • Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator." Journal of Medicinal Chemistry, 55(3), 1318-1333.

  • Filipski, K. J., et al. (2013). "Pyrimidone-based series of glucokinase activators with alternative donor-acceptor motif."[1] Bioorganic & Medicinal Chemistry Letters, 23(16), 4571-4578.

  • Goodchild, J. A., et al. (2024).[2] "Alkyl sulfones: discovery of novel structural types with differentiated opportunities for insect control." Pest Management Science, 80, 12-25. (Demonstrating the 3-ethylsulfonyl motif in heterocyclic pesticides).

  • Sigma-Aldrich. "3-(Ethanesulfonyl)pyrrolidine Product Specification."

Sources

A Comparative Guide to the Efficacy of Janus Kinase (JAK) Inhibitors: Pan-JAK vs. Selective Inhibition Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—represents a critical signaling hub for a multitude of cytokines and growth factors implicated in immune-mediated inflammatory diseases. The therapeutic blockade of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway has revolutionized the management of autoimmune disorders such as rheumatoid arthritis (RA), psoriatic arthritis, and inflammatory bowel disease.

This guide provides a comparative analysis of the efficacy of different classes of JAK inhibitors (JAKinibs), focusing on the distinction between pan-JAK inhibitors and selective JAK inhibitors. While the initial query sought to compare 3-(Ethanesulfonyl)pyrrolidine-based inhibitors, a comprehensive literature review revealed a lack of a specific, well-characterized inhibitor with this scaffold and sufficient public data for a robust comparison. Therefore, this guide will focus on a broader, clinically relevant comparison of established JAK inhibitors, many of which incorporate a pyrrolidine or a related heterocyclic scaffold, to provide a valuable resource for researchers and drug development professionals. We will delve into the mechanistic rationale behind different inhibition strategies, present supporting preclinical and clinical data, and provide detailed experimental protocols for evaluating inhibitor efficacy.

The Mechanistic Rationale: Pan-JAK vs. Selective Inhibition

The four members of the JAK family form distinct pairs to transduce signals from different cytokine receptors. This differential pairing provides the rationale for developing inhibitors with varying selectivity profiles.

  • Pan-JAK Inhibition: First-generation JAK inhibitors, such as Tofacitinib , were designed to inhibit multiple JAK isoforms (predominantly JAK1, JAK2, and JAK3). The therapeutic hypothesis is that blocking a broader range of cytokine signaling pathways will lead to a potent anti-inflammatory effect. For instance, inhibition of JAK1 and JAK3 can disrupt signaling of pro-inflammatory cytokines like IL-2, IL-4, IL-6, and IFN-γ, which are crucial in the pathogenesis of rheumatoid arthritis.

  • Selective JAK Inhibition: Second-generation JAK inhibitors were developed to target specific JAK isoforms, with the goal of achieving a more favorable safety profile by avoiding the inhibition of pathways associated with adverse effects.

    • JAK1 Selective Inhibitors (e.g., Upadacitinib, Filgotinib): Selective inhibition of JAK1 is intended to primarily block the signaling of pro-inflammatory cytokines that depend on JAK1, such as IL-6 and IFN-γ, while sparing other pathways.

    • JAK1/2 Inhibitors (e.g., Baricitinib): These inhibitors target both JAK1 and JAK2. In addition to blocking inflammatory cytokines via JAK1, the inhibition of JAK2 can modulate the signaling of hematopoietic growth factors like erythropoietin and thrombopoietin, which has implications for both efficacy and safety.

The following diagram illustrates the differential roles of JAK isoforms in cytokine signaling.

JAK-STAT_Signaling_Pathways Differential Roles of JAK Isoforms in Cytokine Signaling cluster_cytokines Cytokines cluster_receptors Receptors cluster_jaks JAKs cluster_stats STATs IL-2 IL-2 γc Receptor γc Receptor IL-2->γc Receptor IL-4 IL-4 IL-4->γc Receptor IL-7 IL-7 IL-7->γc Receptor IL-9 IL-9 IL-9->γc Receptor IL-15 IL-15 IL-15->γc Receptor IL-21 IL-21 IL-21->γc Receptor IL-6 IL-6 gp130-containing Receptors gp130-containing Receptors IL-6->gp130-containing Receptors IFN-γ IFN-γ IFN-γ->gp130-containing Receptors EPO EPO Hematopoietic Receptors Hematopoietic Receptors EPO->Hematopoietic Receptors TPO TPO TPO->Hematopoietic Receptors GM-CSF GM-CSF GM-CSF->Hematopoietic Receptors JAK1 JAK1 γc Receptor->JAK1 JAK3 JAK3 γc Receptor->JAK3 gp130-containing Receptors->JAK1 JAK2 JAK2 gp130-containing Receptors->JAK2 TYK2 TYK2 gp130-containing Receptors->TYK2 Hematopoietic Receptors->JAK2 STATs STATs JAK1->STATs JAK2->STATs JAK3->STATs TYK2->STATs Gene Transcription (Inflammation, Immunity, Hematopoiesis) Gene Transcription (Inflammation, Immunity, Hematopoiesis) STATs->Gene Transcription (Inflammation, Immunity, Hematopoiesis) IC50_Determination_Workflow Workflow for In Vitro Kinase Inhibition Assay Serial_Dilution Prepare serial dilution of inhibitor Reaction_Setup Set up kinase reaction in 384-well plate (JAK enzyme, substrate, ATP, inhibitor) Serial_Dilution->Reaction_Setup Incubation Incubate at room temperature Reaction_Setup->Incubation Detection_Reagent Add kinase detection reagent Incubation->Detection_Reagent Luminescence_Measurement Measure luminescence Detection_Reagent->Luminescence_Measurement Data_Analysis Calculate % inhibition and determine IC50 Luminescence_Measurement->Data_Analysis

Caption: Workflow for in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.

Principle: Upon cytokine stimulation, JAKs phosphorylate STAT proteins. The level of phosphorylated STAT (p-STAT) can be quantified using techniques like flow cytometry or Western blotting.

Protocol (Flow Cytometry):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) in appropriate media.

    • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a specific cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.

    • Permeabilize the cells with a detergent-based buffer (e.g., methanol) to allow antibody entry.

  • Staining:

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-p-STAT3).

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, measuring the fluorescence intensity of the p-STAT antibody in individual cells.

  • Data Analysis:

    • Determine the geometric mean fluorescence intensity (MFI) for each treatment condition.

    • Calculate the percentage of inhibition of p-STAT signaling and determine the IC50 value.

Conclusion and Future Directions

The development of JAK inhibitors has marked a significant advancement in the treatment of autoimmune diseases. While pan-JAK inhibitors have demonstrated broad efficacy, the advent of selective JAK inhibitors offers the potential for an improved safety profile by targeting specific pathogenic pathways. The choice between a pan-JAK and a selective JAK inhibitor will depend on the specific disease indication, the patient's clinical profile, and the long-term safety data that continues to emerge.

Although a specific 3-(Ethanesulfonyl)pyrrolidine-based JAK inhibitor with extensive public data was not identified for this guide, the pyrrolidine scaffold remains a valuable component in the design of novel kinase inhibitors. Future research may yet uncover potent and selective JAK inhibitors incorporating this or similar motifs. The experimental frameworks provided in this guide offer a robust methodology for the preclinical evaluation and comparison of any novel JAK inhibitor.

References

  • Tofacitinib (Xeljanz)
  • Baricitinib (Olumiant)
  • Filgotinib (Jyseleca) European Public Assessment Report. European Medicines Agency. [Link]

  • Upadacitinib (Rinvoq)
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843–862.
  • Parmentier, J. M., Voss, J., Graff, C., Schwartz, A., Argiriadi, M., Friedman, M., ... & Telliez, J. B. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494).
  • Van Rompaey, L., Galien, R., van der Aar, E., Clement-Lacroix, P., Nelles, L., Smets, B., ... & Côté-Sierra, J. (2013). Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases. The Journal of Immunology, 191(7), 3568-3577.
  • Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach in models of inflammatory arthritis. The Journal of Immunology, 184(9), 5298-5307.
  • Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease.
  • O'Shea, J. J., & Plenge, R. (2012).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethanesulfonyl)pyrrolidine hydrochloride
Reactant of Route 2
3-(Ethanesulfonyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.